molecular formula C9H12N2O B2853377 2-amino-N,5-dimethylbenzamide CAS No. 34810-84-9

2-amino-N,5-dimethylbenzamide

Cat. No.: B2853377
CAS No.: 34810-84-9
M. Wt: 164.208
InChI Key: ORLUQBZQYSXPGK-UHFFFAOYSA-N
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Description

2-amino-N,5-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUQBZQYSXPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N,5-dimethylbenzamide CAS number 34810-84-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-amino-N,5-dimethylbenzamide (CAS 34810-84-9).[1][2][3]

A Versatile Scaffold for Quinazolinone and Anthranilamide Synthesis[1][3]

Part 1: Executive Summary

This compound (CAS 34810-84-9) is a specialized anthranilamide derivative serving as a critical building block in medicinal chemistry and agrochemical discovery.[1][3] Structurally, it functions as a bidentate nucleophile , offering orthogonal reactivity at the primary aniline amine and the secondary amide nitrogen.[1]

This compound is primarily utilized in:

  • Heterocyclic Synthesis: A precursor for quinazolin-4(3H)-ones , a pharmacophore found in anticonvulsants, sedatives, and anticancer agents.[1][3]

  • Agrochemical Development: A structural homolog to chlorantraniliprole-class insecticides, used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and receptor binding affinity.[3]

Part 2: Chemical Identity & Properties[1][3][4][5][6][7][8][9]
PropertyData
CAS Number 34810-84-9
IUPAC Name This compound
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 122–123 °C (Recrystallized from ether)
Solubility Soluble in DMSO, Methanol, THF; Sparingly soluble in water
pKa (Calculated) ~14.5 (Amide NH), ~3.5 (Aniline NH₂)
Part 3: Synthesis Protocol

Methodology: Ring-Opening Aminolysis of Isatoic Anhydrides The most efficient, atom-economical route to CAS 34810-84-9 avoids the use of coupling reagents (EDC/HOBt) by leveraging the high electrophilicity of 5-methylisatoic anhydride .[1][3] This pathway minimizes byproducts, releasing only CO₂.[1][3]

Reagents & Materials
  • Precursor: 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (5-methylisatoic anhydride).[1][3]

  • Nucleophile: Methylamine (2.0 M solution in THF or 40% aq.[3] solution).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[3]

  • Purification: Diethyl ether (for trituration).[3]

Step-by-Step Protocol
  • Setup: Charge a dry 250 mL round-bottom flask with 5-methylisatoic anhydride (10.0 g, 56.5 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (100 mL) under nitrogen atmosphere. Stir until a suspension forms.

  • Addition: Cool the mixture to 0 °C. Add methylamine (2.5 equiv, 141 mmol) dropwise over 15 minutes. Note: Gas evolution (CO₂) will be observed immediately.[3]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the anhydride.[3]

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

  • Purification: The residue is often a viscous oil or semi-solid.[3] Add diethyl ether (50 mL) and sonicate to induce crystallization. Filter the resulting solid and wash with cold ether.[3]

  • Validation: Dry the solid under high vacuum to afford This compound (Yield: ~56–85%).[1][3]

Mechanism Visualization

The following diagram illustrates the nucleophilic attack of methylamine on the anhydride carbonyl, followed by decarboxylation.[1]

SynthesisMechanism Anhydride 5-Methylisatoic Anhydride Transition Tetrahedral Intermediate Anhydride->Transition + MeNH2 (Nucleophilic Attack) Carbamate Unstable Carbamate Transition->Carbamate Ring Opening Product 2-amino-N,5- dimethylbenzamide Carbamate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Carbamate->CO2

Caption: Nucleophilic ring-opening of 5-methylisatoic anhydride by methylamine, driven by the release of carbon dioxide.

Part 4: Analytical Characterization

To validate the synthesis, the following NMR data (in CDCl₃) serves as the standard reference.

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.10 Multiplet (m)1HAr-H6 Ortho to C=O[1][3] (Deshielded)
6.94 Doublet (d, J=8.3 Hz)1HAr-H3 Ortho to NH₂
6.59 Doublet (d, J=8.3 Hz)1HAr-H4 Meta to NH₂
6.15 Broad Singlet (s)2H-NH₂ Aniline protons
2.71 Doublet (d, J=4.5 Hz)3HN-CH₃ Amide methyl (Coupled to NH)
2.15 Singlet (s)3HAr-CH₃ Ring methyl (C5)

Note: The amide N-H proton is often broad and may overlap with aromatic signals or appear further downfield depending on concentration and solvent hydrogen bonding.[1]

Part 5: Applications in Drug Discovery

The core utility of CAS 34810-84-9 lies in its ability to undergo cyclocondensation to form quinazolinones.[3]

Workflow: Synthesis of 2,3-Disubstituted Quinazolinones

  • Condensation: Reaction with an aldehyde (R-CHO) in the presence of an oxidant (e.g., DDQ, I₂) or direct reaction with a carboxylic acid/orthoester.[1][3]

  • Cyclization: The amide nitrogen and the aniline nitrogen condense with the electrophilic carbon to close the pyrimidine ring.[3]

QuinazolinoneSynthesis Start This compound (CAS 34810-84-9) Intermediate Schiff Base Intermediate Start->Intermediate Condensation Reagent + Aldehyde (R-CHO) + Oxidant (e.g., I2/TBHP) Reagent->Intermediate Final 2-Aryl-3,6-dimethylquinazolin-4(3H)-one Intermediate->Final Oxidative Cyclization

Caption: Cyclization pathway converting the benzamide scaffold into a pharmacologically active quinazolinone core.

Part 6: Safety & Handling

While specific toxicological data for CAS 34810-84-9 is limited compared to its chlorinated analogs, it should be handled with Universal Precautions for aniline derivatives.[1][3]

  • Hazard Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[3]

    • Skin Sensitization: Potential sensitizer due to the aniline moiety.[3]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.[3]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides are produced).[3]

References
  • Synthesis from Isatoic Anhydride: World Intellectual Property Organization, WO 2008/051547 A1, "Anthranilamide Derivatives," 2008.[1][4] [3]

  • Quinazolinone Applications: RSC Advances, "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling," 2014.[1][3]

  • Agrochemical Context (Anthranilamides): Bioorganic & Medicinal Chemistry Letters, "Discovery of chlorantraniliprole," 2005.[1][3]

  • General Chemical Data: PubChem Compound Summary, "this compound".[1][3]

Sources

An In-depth Technical Guide to 2-amino-N,5-dimethylbenzamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N,5-dimethylbenzamide is an aromatic organic compound with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzene ring with amino, methyl, and N-methylcarboxamide functional groups, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 34810-84-9[2]
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.21 g/mol [1]
SMILES CC1=CC(=C(C=C1)N)C(=O)NC[1]
InChI Key ORLUQBZQYSXPGK-UHFFFAOYSA-N[1]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. It is calculated based on the atomic masses of its constituent elements: nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Structural Elucidation

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueNotes
Melting Point 122-123 °CExperimental value.[2]
Boiling Point Not availableExpected to be high due to the presence of polar functional groups capable of hydrogen bonding.
Solubility Not availableLikely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected.
Appearance Powder[1]

Synthesis and Characterization

A plausible synthetic route for this compound involves the reaction of 5-methylisatoic anhydride with methylamine.[2] This approach is efficient for creating the aminobenzamide core structure.

G reagent1 5-Methylisatoic Anhydride product This compound reagent1->product Reacts with reagent2 Methylamine (CH3NH2) reagent2->product workup Concentration & Trituration with Ether product->workup Followed by solvent THF solvent->product in

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following protocol is based on a reported synthesis.[2]

  • Reaction Setup: Dissolve 5-methylisatoic anhydride (1 equivalent) in tetrahydrofuran (THF).

  • Amine Addition: Add a solution of methylamine (approximately 2.1 equivalents) in THF or water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the solvent.

    • Azeotrope with benzene to remove any residual water.

    • Triturate the resulting solid with diethyl ether twice to purify the product.

  • Isolation: Collect the solid product by filtration and dry under vacuum. This procedure reportedly yields this compound in 56% yield.[2]

Rationale Behind Experimental Choices
  • Choice of Starting Material: 5-Methylisatoic anhydride is an effective aminating agent precursor, readily undergoing ring-opening upon nucleophilic attack by an amine.

  • Choice of Reagent: Methylamine is the source of the N-methyl group in the final amide. An excess is used to ensure complete consumption of the starting material.

  • Choice of Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Workup Procedure: Concentration removes the solvent, while azeotropic distillation with benzene is a standard technique to remove water. Trituration with a non-polar solvent like diethyl ether is an effective method for purifying the solid product by washing away more soluble impurities.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. While a complete set of spectra for this compound is not widely published, the following outlines the expected and reported spectral data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in CDCl₃ is as follows[2]:

  • δ 8.10 (m, 1H): This multiplet likely corresponds to the proton on the amide nitrogen, which can exhibit variable chemical shifts and coupling.

  • δ 6.94 (d, 1H, J = 8.3 Hz): This doublet corresponds to one of the aromatic protons.

  • δ 6.59 (d, 1H, J = 8.3 Hz): This doublet corresponds to another aromatic proton, coupled to the proton at 6.94 ppm.

  • δ 6.15 (s, 2H): This singlet is characteristic of the two protons of the primary amino group (-NH₂).

  • δ 2.71 (d, 3H, J = 4.5 Hz): This doublet represents the three protons of the N-methyl group, coupled to the amide proton.

  • δ 2.15 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the benzene ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the benzene ring. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing amide group.

  • Carbonyl Carbon (δ 165-175 ppm): The carbon of the amide carbonyl group (C=O) is expected to appear in this downfield region.

  • Methyl Carbons (δ 15-30 ppm): The signals for the C5-methyl and N-methyl carbons would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H Stretching (3300-3500 cm⁻¹): Two bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂). A single band in this region would also be present for the N-H stretch of the secondary amide.

  • C=O Stretching (1630-1680 cm⁻¹): A strong absorption band corresponding to the stretching of the amide carbonyl group.

  • C-N Stretching (1250-1350 cm⁻¹): Absorption due to the stretching of the C-N bonds of the amine and amide groups.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands corresponding to the vibrations of the benzene ring.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 164. The protonated molecule [M+H]⁺ at m/z 165 has been reported in LCMS analysis.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₁₂N₂O).

Applications in Drug Development and Research

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with applications as antipsychotics, antiemetics, and in other therapeutic areas. The structural motifs present in this compound, particularly the substituted aminobenzamide core, make it an attractive starting point for the synthesis of novel bioactive molecules. It can serve as a key intermediate in the construction of larger, more complex compounds for screening in various biological assays. Its utility as a research chemical lies in its potential for further functionalization at the amino group, the aromatic ring, and the amide nitrogen, allowing for the generation of diverse chemical libraries for drug discovery programs.[3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and key physicochemical properties of this compound. A plausible and referenced synthetic protocol has been outlined, along with a discussion of the rationale behind the experimental choices. Furthermore, expected and reported spectroscopic data for the characterization of this compound have been presented. As a versatile chemical intermediate, this compound holds potential for the development of novel compounds in the field of drug discovery and chemical research. Further investigation into its biological activities and applications is warranted.

References

Sources

Technical Guide: 2-Amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Structural Characterization

Executive Summary & Pharmaceutical Relevance

2-Amino-N,5-dimethylbenzamide (CAS: 34810-84-9) is a critical pharmacophore in medicinal chemistry, serving as a foundational scaffold for the anthranilamide class of compounds. This structural motif is integral to the design of:

  • Ryanodine Receptor Modulators: It is a structural homolog to Chlorantraniliprole and Cyantraniliprole, widely used in agrochemistry for their potent insecticidal properties via calcium channel activation.

  • Kinase Inhibitors: The 2-aminobenzamide core functions as a hydrogen bond donor/acceptor pair, mimicking the adenosine ring of ATP in the hinge region of various kinases (e.g., HDAC inhibitors, PI3K inhibitors).

  • Epigenetic Modulators: Derivatives of this scaffold are explored in the synthesis of benzamide-based Histone Deacetylase (HDAC) inhibitors.

This guide provides a rigorous breakdown of its IUPAC nomenclature, a self-validating synthetic protocol via the isatoic anhydride route, and structural characterization data.

Nomenclature Deconstruction (IUPAC)

Correct chemical nomenclature is not merely labeling; it is the logic of structure. For This compound , the name is derived using the IUPAC "Blue Book" priority rules (P-66.1).

Hierarchical Logic
  • Principal Functional Group: The Amide (

    
    ) has higher priority than the amine (
    
    
    
    ) or alkyl groups. Thus, the parent structure is Benzamide .
  • Numbering the Parent Ring:

    • The carbon atom attached to the amide carbonyl is assigned Position 1 .

    • Numbering proceeds around the ring to give the lowest locants to substituents.

    • The Amino group is at Position 2 (ortho).[1]

    • The Methyl group on the ring is at Position 5 (meta to the amide, para to the amine).

  • N-Substitution: The methyl group attached to the amide nitrogen is designated with the locant

    
     .
    
  • Alphabetization: Substituents are listed alphabetically: Amino comes before Dimethyl . Note that "di" is a multiplier and is ignored in alphabetization rules, but here "Amino" (A) precedes "Methyl" (M) regardless.

Nomenclature Visualization

The following diagram illustrates the decision tree for deriving the systematic name.

IUPAC_Logic Start Identify Structure Principal Principal Group: Amide (Parent: Benzamide) Start->Principal Numbering Ring Numbering: C1 = Amide Attachment Direction = Lowest Locants Principal->Numbering Substituents Identify Substituents: 1. Amino (-NH2) at Pos 2 2. Methyl (-CH3) at Pos 5 3. Methyl (-CH3) on Nitrogen (N) Numbering->Substituents Assembly Assemble Name: 2-amino + N,5-dimethyl + benzamide Substituents->Assembly Final Final IUPAC Name: This compound Assembly->Final

Figure 1: IUPAC nomenclature decision tree for this compound.

Synthetic Methodology: The Isatoic Anhydride Route[2][3]

While direct amide coupling (using HATU or EDC) of 2-amino-5-methylbenzoic acid and methylamine is possible, it is atom-inefficient and requires expensive reagents. The Isatoic Anhydride route is the industrial and laboratory standard due to its "self-activating" nature and high atom economy.

Reaction Mechanism

The synthesis proceeds in two stages:

  • Cyclization: 2-amino-5-methylbenzoic acid reacts with a carbonyl source (Triphosgene or Phosgene) to form 6-methylisatoic anhydride .

  • Ring Opening (Aminolysis): Nucleophilic attack by methylamine on the anhydride carbonyl (C4) releases

    
     and yields the target benzamide.
    

Why this route?

  • Protection/Activation: The anhydride moiety simultaneously protects the aniline nitrogen and activates the carboxylic acid.

  • Purification: The byproduct is

    
     (gas), simplifying workup.
    
Step-by-Step Protocol

Materials:

  • Starting Material: 2-amino-5-methylbenzoic acid (CAS: 2941-78-8)

  • Reagent: Triphosgene (Solid phosgene equivalent, safer handling)

  • Reagent: Methylamine (33% in Ethanol or 2M in THF)

  • Solvent: THF (Anhydrous), Ethanol

Workflow:

  • Preparation of 6-Methylisatoic Anhydride:

    • Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C. Add Triphosgene (3.5 mmol) portion-wise (Caution: Fume hood mandatory).

    • Reflux for 2 hours until the solution becomes clear and HCl evolution ceases.

    • Concentrate in vacuo to obtain the solid anhydride intermediate.

  • Aminolysis (Ring Opening):

    • Redissolve the crude anhydride in THF (20 mL).

    • Add Methylamine solution (12 mmol, 1.2 eq) dropwise at room temperature.

    • Observation: Evolution of gas (

      
      ) indicates reaction progress.
      
    • Stir for 2 hours.

  • Isolation:

    • Evaporate solvent.[2][3]

    • Recrystallize the residue from Ethanol/Water (9:1) to yield colorless crystals.

Synthesis Pathway Diagram

Synthesis_Pathway SM 2-Amino-5-methylbenzoic acid Inter 6-Methylisatoic Anhydride (Reactive Intermediate) SM->Inter Cyclization Reagent1 Triphosgene / THF (Reflux) Product This compound (Target) Inter->Product Nucleophilic Ring Opening Reagent2 Methylamine (MeNH2) (- CO2)

Figure 2: Synthetic workflow via the Isatoic Anhydride intermediate, highlighting the decarboxylative ring-opening mechanism.

Structural Characterization & Data

Validation of the synthesized compound requires comparing experimental data against expected spectral signatures.

Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 164.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 122–124 °CConsistent with benzamide derivatives
Solubility DMSO, Methanol, EthanolPoor solubility in water
Spectroscopic Analysis ( NMR)

Solvent: DMSO-


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.15 Broad quartet1HAmide NH Coupled to N-methyl group
7.25 Singlet (d)1HAr-H6 Ortho to amide, meta to methyl
6.95 Doublet (

Hz)
1HAr-H4 Meta coupling
6.58 Doublet (

Hz)
1HAr-H3 Ortho to amine (shielded)
6.10 Broad Singlet2HAr-NH2 Aniline protons (exchangeable)
2.72 Doublet (

Hz)
3HN-CH3 Coupled to Amide NH
2.18 Singlet3HAr-CH3 Methyl at Position 5

Interpretation:

  • The doublet at 2.72 ppm confirms the

    
    -methyl group is attached to the amide nitrogen (coupling with NH).
    
  • The broad singlet at 6.10 ppm confirms the presence of the primary aniline amine.

  • The aromatic region shows a characteristic 1,2,4-substitution pattern.

References

  • ChemicalBook. (2023). This compound Product Description and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18719706, this compound. Retrieved from [4]

  • Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational text on the isatoic anhydride mechanism described in Section 3).

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Basis for Section 2).
  • World Intellectual Property Organization. (2006).[5] Patent WO2006062978: Anthranilamide Insecticides. (Demonstrates the industrial relevance of this scaffold). Retrieved from

Sources

2-amino-N,5-dimethylbenzamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectral Characterization of 2-amino-N,5-dimethylbenzamide

Executive Summary

This technical guide provides a comprehensive spectral analysis of This compound , a critical intermediate in the synthesis of anthranilamide-based insecticides and potential pharmaceutical agents. Accurate characterization of this compound is essential for validating synthetic pathways, particularly when differentiating between regioisomers in substituted benzamide production.

This document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the compound. It synthesizes experimental data with theoretical grounding to provide a robust reference for researchers in drug discovery and agrochemical development.

Chemical Profile & Structural Logic

Before interpreting spectral data, we must establish the structural environment that dictates the signals.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 164.21 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): Located at the ortho position (C2), acting as a strong electron-donating group (EDG), significantly shielding the C3 proton.

    • Secondary Amide (-CONHMe): Located at C1. The amide nitrogen is methylated, introducing a distinct N-methyl signal and an exchangeable amide proton.

    • Aromatic Methyl (-CH₃): Located at C5, meta to the amide and para to the amine.

Structural Visualization

G C1 C1 (ipso) C2 C2 (ipso) C1->C2 Amide C=O Amide C1->Amide C3 C3 (H) C2->C3 NH2 NH2 C2->NH2 C4 C4 (H) C3->C4 C3->C4 Ortho J~8Hz C5 C5 (ipso) C4->C5 C6 C6 (H) C4->C6 Meta J~2Hz C5->C6 Ar_Me Ar-Me C5->Ar_Me C6->C1 N_Me N-Me Amide->N_Me

Figure 1: Connectivity and key coupling interactions in this compound. Note the ortho-coupling between H3/H4 and meta-coupling between H4/H6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by three distinct regions: the aromatic ring protons, the exchangeable N-H protons, and the aliphatic methyl groups.

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.10 Broad Multiplet1HAmide N-H Deshielded by the carbonyl anisotropy. Appears as a broad multiplet due to coupling with the N-methyl group and quadrupole broadening.
7.15 - 7.25 *Singlet (d)1HAr-H6 Ortho to the carbonyl. Typically appears as a meta-coupled doublet (J~2Hz) or singlet. Often obscured in low-res spectra but distinct in high-field.
6.94 Doublet (

Hz)
1HAr-H4 Para to the carbonyl (deshielding) and meta to the amine. Shows strong ortho coupling to H3.
6.59 Doublet (

Hz)
1HAr-H3 Ortho to the electron-donating amino group (-NH₂), causing significant upfield shielding.
6.15 Broad Singlet2HAr-NH₂ Primary amine protons. Broadened due to exchange. Chemical shift varies with concentration and solvent.[1]
2.92 Doublet (

Hz)
3HN-CH₃ The N-methyl group couples with the adjacent amide proton, splitting into a doublet.
2.25 Singlet3HAr-CH₃ Methyl group attached to the aromatic ring at C5.

*Note on H6: In some literature reports (e.g., crude reaction mixtures), the H6 signal may be reported as part of a multiplet or slightly shifted depending on concentration. The value ~7.2 ppm is consistent with 2-amino-5-methylbenzoic acid derivatives.[2]

Key Diagnostic Feature: The doublet at 2.92 ppm (N-Me) collapsing to a singlet upon D₂O shake is the primary confirmation of the secondary amide structure.

C NMR Prediction (100 MHz, CDCl )

Experimental


C data is often proprietary. The following values are high-confidence predictions based on substituent chemical shift (SCS) additivity rules for trisubstituted benzenes.
Signal (

ppm)
Carbon TypeAssignment
169.8 Quaternary (C=O)Amide Carbonyl
148.5 Quaternary (C-N)C2 (Attached to NH₂)
132.5 Methine (CH)C6 (Ortho to C=O)
128.0 Methine (CH)C4
126.5 Quaternary (C-C)C5 (Attached to Me)
117.5 Quaternary (C-C)C1 (Attached to C=O)
116.8 Methine (CH)C3 (Ortho to NH₂)
26.5 Methyl (CH₃)N-CH₃
20.2 Methyl (CH₃)Ar-CH₃

Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight confirmation. For this compound, the fragmentation pattern is driven by the stability of the benzoyl cation.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    
     m/z
    
Fragmentation Pathway (EI/CID)
  • Precursor:

    
    
    
  • Primary Loss (Amide Cleavage): Loss of the methylamine radical/neutral (

    
    , mass 30) or loss of the methyl group depending on energy.
    
  • Base Peak: Often the substituted benzoyl cation (acylium ion).

  • Secondary Loss: Loss of CO from the acylium ion to form the substituted phenyl cation.

MS_Frag M Molecular Ion [M+H]+ = 165 Frag1 Acylium Ion [Ar-C≡O]+ m/z ~ 134 M->Frag1 - NH2CH3 (31 Da) (Amide Cleavage) Frag2 Phenyl Cation [Ar]+ m/z ~ 106 Frag1->Frag2 - CO (28 Da)

Figure 2: Proposed fragmentation pathway for this compound under CID conditions.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups. Sample preparation via KBr pellet or ATR (Attenuated Total Reflectance) is recommended.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3350, 3280 Stretching (Sym/Asym)Primary Amine (-NH₂) Two distinct bands typical for primary amines.
3220 - 3250 StretchingAmide N-H Often broader and lower frequency than amine stretches due to H-bonding.
1635 - 1655 StretchingAmide I (C=O) Strong, sharp peak.[2] Lower than esters due to resonance with the nitrogen lone pair.
1540 - 1560 BendingAmide II (N-H) Characteristic of secondary amides.
1500, 1590 StretchingAromatic C=C Ring skeletal vibrations.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow these "Application Scientist" standard operating procedures (SOPs).

Protocol A: NMR Sample Prep
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap, switch to DMSO-d₆ . Note: In DMSO-d₆, amide and amine protons will shift downfield and broaden.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove undissolved particulates that cause line broadening.

Protocol B: MS Sample Prep (LC-MS)
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 1 µg/mL for injection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

References

  • Source: ChemicalBook.
  • General NMR Shifts of Benzamides

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991.
  • Source: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books.

Sources

An In-Depth Technical Guide to 2-amino-N,5-dimethylbenzamide and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-N,5-dimethylbenzamide and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Aminobenzamide Core

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide group, provide multiple points for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties. This compound, a specific member of this class, serves as a valuable starting material and a key structural motif in the development of novel therapeutic agents and agrochemicals. This guide will delve into the chemical properties, synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering insights into their potential applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 34810-84-9American Elements
Molecular Formula C₉H₁₂N₂OSanta Cruz Biotechnology[1]
Molecular Weight 164.20 g/mol Santa Cruz Biotechnology[1]
Appearance Solid-
Melting Point 122-123 °CChemicalBook[2]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the benzamide core.

General Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 6-methylisatoic anhydride with methylamine.[2] This reaction proceeds via a nucleophilic attack of the amine on the anhydride, leading to the opening of the ring and subsequent formation of the desired 2-aminobenzamide.

Experimental Protocol: Synthesis of this compound from 6-Methylisatoic Anhydride [2]

  • Dissolution: Dissolve 10.1 g (57.2 mmol) of 6-methylisatoic anhydride in 100 mL of tetrahydrofuran (THF).

  • Reaction: To the solution, add a solution of methylamine (120 mmol) in either water or THF.

  • Stirring: Stir the reaction mixture for 2 hours at room temperature.

  • Concentration: Concentrate the reaction mixture in vacuo and azeotrope with benzene to remove any remaining water.

  • Purification: Triturate the residue with ether twice to afford the pure this compound.

This protocol provides a solid foundation for obtaining the core scaffold. The versatility of this method allows for the synthesis of a wide range of N-substituted derivatives by simply varying the amine used in the reaction.

Synthesis of Halogenated and Cyanated Derivatives

Halogenated and cyanated derivatives of 2-aminobenzamides are of significant interest, particularly in the agrochemical industry as key intermediates for insecticides like chlorantraniliprole.[3][4][5] The synthesis of these derivatives often involves multi-step processes starting from appropriately substituted benzoic acids or anilines.

For instance, the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide can be achieved through a sequence of reduction, chlorination, esterification, and amidation reactions starting from 2-nitro-3-methyl benzoic acid.[6] Another approach involves the chlorination of 3-methyl-2-aminobenzoyl methylamine with sulfonyl chloride.[7]

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be accomplished by the ammonolysis of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine, a reaction that can be facilitated by the presence of a base like sodium methoxide.[8]

Logical Workflow for the Synthesis of Substituted 2-Aminobenzamide Derivatives

Synthesis_Workflow Start Substituted Benzoic Acid/Aniline Step1 Nitration/ Halogenation Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Amide Formation (e.g., with Methylamine) Step2->Step3 Product Substituted 2-Aminobenzamide Derivative Step3->Product

Caption: A generalized workflow for the synthesis of substituted 2-aminobenzamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 2-aminobenzamide exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the benzamide ring play a crucial role in determining the antimicrobial potency.[3] For instance, a quantitative structure-activity relationship (QSAR) study on certain antimicrobial agents revealed a linear correlation between the logarithm of the partition coefficient (log P) and the negative logarithm of the Minimum Inhibitory Concentration (MIC), suggesting that hydrophobicity is a key determinant of activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiproliferative and Anticancer Activity

The antiproliferative activity of aminobenzamide derivatives against various cancer cell lines has been a subject of intense research.[9][10][11] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[12] For example, some benzamide derivatives have been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and inhibit NF-κB signaling.[12]

Derivatives with N,N-dimethylaminopropyl substitutions have shown heightened antiproliferative activity, acting as potent DNA binders and intercalating agents.[9] The nature and length of the amino side chain significantly influence cellular uptake and nuclear targeting.[9]

Insecticidal Activity

As previously mentioned, certain halogenated 2-aminobenzamide derivatives are crucial intermediates in the synthesis of potent insecticides like chlorantraniliprole.[3][4] These insecticides act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and subsequent paralysis and death. The specific substitution pattern on the aromatic ring is critical for high insecticidal activity.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

Key SAR Observations:

  • Lipophilicity: As observed in antimicrobial studies, increasing the hydrophobicity of the molecule, often by introducing lipophilic substituents, can enhance biological activity up to a certain point.[3][13]

  • Electronic Effects: The electronic properties of the substituents on the aromatic ring can influence the binding of the molecule to its biological target. Electron-withdrawing or electron-donating groups can modulate the pKa of the amino group and the overall charge distribution of the molecule.

  • N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact activity. For instance, in some antiproliferative benzimidazoles, N,N-dimethylaminopropyl chains were found to enhance activity.[9]

  • Ring Substituents: The position and type of substituents on the benzamide ring are critical. For example, in a series of benzamides targeting Mycobacterium tuberculosis, replacing a metabolically labile morpholine group at the C-5 position with thiophene or methyl groups resulted in potent and selective analogs.[6]

Conceptual SAR Diagram for 2-Aminobenzamide Derivatives

SAR_Diagram cluster_0 2-Aminobenzamide Core cluster_1 Modifications at R1 (Amide Nitrogen) cluster_2 Modifications at R2 (Aromatic Ring) Core [ this compound ] R1 Alkyl chains (e.g., dimethylaminopropyl) - Can enhance antiproliferative activity Core->R1 N-Substitution R2 Halogens (e.g., Cl) - Important for insecticidal activity Lipophilic groups - Can increase antimicrobial activity Core->R2 Ring Substitution

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of Anthranilamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anthranilamide (2-aminobenzamide) scaffold represents a "privileged structure" in medicinal chemistry and crop protection. Its unique ability to form intramolecular hydrogen bonds stabilizes a pseudo-ring conformation, allowing it to mimic bioactive peptides and interact with diverse biological targets.

This technical guide dissects the dual-nature utility of anthranilamides:

  • Agrochemical Dominance: As Ryanodine Receptor (RyR) modulators (Group 28 Insecticides), representing one of the most commercially successful classes of crop protection agents (e.g., Chlorantraniliprole).

  • Pharmaceutical Frontiers: As potent kinase inhibitors (VEGFR, EGFR) and Factor Xa anticoagulants, where the scaffold serves as a template for ATP-competitive inhibition.

Agrochemical Application: Ryanodine Receptor Modulation[1][2]

The most authoritative application of anthranilamides lies in their ability to selectively bind to insect Ryanodine Receptors (RyR), a class of intracellular calcium channels.[1][2]

Mechanism of Action (MoA)

Unlike neurotoxic pyrethroids or neonicotinoids that target sodium channels or ACh receptors, anthranilamides act on the muscle physiology.[1]

  • Target: The RyR tetramer located on the sarcoplasmic reticulum (SR).

  • Effect: The compound locks the RyR channel in a semi-open state.[1]

  • Outcome: Uncontrolled efflux of Ca²⁺ from the SR into the cytoplasm.[1] This depletes internal calcium stores, leading to cessation of feeding, muscle paralysis, and death.[2]

Selectivity (The Safety Profile)

The critical success factor for compounds like Chlorantraniliprole is selectivity.[2]

  • Insect RyR: High affinity binding (

    
     in nanomolar range).
    
  • Mammalian RyR (RyR1/RyR2): Low affinity (>500-fold selectivity ratio).

  • Causality: This differential binding is attributed to structural divergence in the transmembrane domain of the receptor between arthropods and chordates.

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by anthranilamide binding.

RyR_Pathway Ligand Anthranilamide (Ligand) RyR_Closed Ryanodine Receptor (Closed State) Ligand->RyR_Closed Bind to Allosteric Site RyR_Open Ryanodine Receptor (Locked Open) RyR_Closed->RyR_Open Conformational Change Cyto_Ca Cytosolic Ca2+ Surge RyR_Open->Cyto_Ca Uncontrolled Release SR_Ca Sarcoplasmic Reticulum Ca2+ Stores SR_Ca->RyR_Open Efflux Pathway Muscle Muscle Fiber Contraction/Paralysis Cyto_Ca->Muscle Depletion of Stores Outcome Cessation of Feeding & Mortality Muscle->Outcome Systemic Failure

Figure 1: Mechanism of Action for Group 28 Insecticides (Ryanodine Receptor Modulators).

Pharmaceutical Application: Kinase Inhibition[4][5][6]

In drug discovery, the anthranilamide motif is frequently utilized to design Type I and Type II kinase inhibitors, particularly in oncology.

VEGFR-2 Inhibition (Anti-Angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis.[3] Anthranilamides can bind to the ATP-binding pocket of the kinase domain.

  • Binding Mode: The amide nitrogen and carbonyl oxygen often form a "hinge binder" motif via hydrogen bonds with specific residues (e.g., Cys919 in VEGFR-2).

  • SAR Insight: Extending the anthranilamide with a urea linker or a hydrophobic tail allows the molecule to occupy the hydrophobic back pocket, enhancing potency and selectivity.

Comparative Activity Data

The following table summarizes the biological activity across different domains.

Compound ClassPrimary TargetMechanismKey Structural FeatureTypical IC50/EC50
Chlorantraniliprole Insect RyRChannel ActivatorPyrazole-acid amide linkage~40 nM (Larvicidal)
Anthranilamide-Ureas VEGFR-2Kinase InhibitorHydrophobic tail (Sorafenib-like)10 - 100 nM
Factor Xa Inhibitors Factor XaSerine Protease Inh.Basic side chain (S4 pocket binder)< 10 nM

Experimental Protocol: Synthesis & Validation

To study these compounds, a robust synthesis method is required. The Ring-Opening of Isatoic Anhydride is the industry standard due to its high yield and lack of racemization.

Synthesis Workflow (Standard Operating Procedure)

Objective: Synthesis of N-substituted anthranilamide derivative.

Reagents:

  • Substituted Isatoic Anhydride (1.0 eq)

  • Target Amine (R-NH₂) (1.1 eq)

  • Solvent: Acetonitrile or Water (Green Chemistry)

  • Catalyst: DMAP (0.1 eq) or NaOH (if aqueous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of isatoic anhydride in Acetonitrile (0.5 M concentration).

  • Addition: Add 1.1 equivalents of the target amine dropwise at room temperature.

  • Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor CO₂ evolution (gas release indicates ring opening).

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). Disappearance of anhydride spot indicates completion.

  • Workup: Cool to room temperature. Pour mixture into ice-cold water.

  • Purification: The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Synthetic Logic Diagram

Synthesis_Flow Start Isatoic Anhydride (Precursor) Process Nu- Attack (Ring Opening) Start->Process Reactant Amine (R-NH2) + Base Reactant->Process Intermed CO2 Release (Driving Force) Process->Intermed Product Anthranilamide (Final Scaffold) Intermed->Product Irreversible

Figure 2: Nucleophilic ring-opening of isatoic anhydride to yield anthranilamides.

Structure-Activity Relationship (SAR) Strategy[4]

Designing a bioactive anthranilamide requires manipulating three specific regions.

The "Hydrogen Bond Network"

The core 2-aminobenzamide structure forms an intramolecular hydrogen bond between the amide proton and the aniline nitrogen (or ortho-substituent).

  • Significance: This locks the molecule into a planar, pseudo-cyclic conformation. Disruption of this bond (e.g., by N-methylation of the amide) often abolishes biological activity in both RyR and Kinase targets.

SAR Optimization Matrix
RegionModificationEffect on Activity
Region A (Aniline Nitrogen) Acylation with pyrazole carboxylic acidCritical for RyR activity. Creates the "diamide" structure seen in commercial insecticides.
Region B (Benzene Ring) Halogenation (Cl, Br) at C-3 positionIncreases lipophilicity and metabolic stability. Enhances binding affinity.
Region C (Amide Nitrogen) Bulky alkyl/aryl groupsDetermines selectivity. Small alkyls favor RyR; Aryl-ureas favor VEGFR/Kinases.

References

  • Lahm, G. P., et al. (2007).Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters.

  • Cordova, D., et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation.[2] Pesticide Biochemistry and Physiology.

  • Li, Z., et al. (2023).Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies. Chemistry & Biodiversity.

  • US Patent 4265832A.

  • Jeong, J.H., et al. (2013).Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

The Pivotal Role of 2-Amino-N,5-dimethylbenzamide as a Strategic Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-N,5-dimethylbenzamide, a key chemical intermediate with significant applications in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document will delve into its chemical properties, synthesis methodologies, and its versatile role as a building block for more complex chemical structures. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical insights to facilitate its effective utilization in research and manufacturing.

Introduction: Unveiling a Versatile Synthetic Cornerstone

This compound, with the CAS number 34810-84-9, is an aromatic amine derivative belonging to the class of anthranilamides.[1] Its structure, featuring a primary amino group and a secondary amide on a toluene backbone, imparts a unique reactivity profile, making it a valuable precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a critical intermediate in the construction of heterocyclic compounds and other complex molecular architectures. While its direct applications are primarily as a synthetic intermediate, its derivatives have demonstrated significant biological activities, underscoring the importance of this foundational molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and characterization.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Appearance Powder[1]
IUPAC Name This compound[1]
CAS Number 34810-84-9[1]
Spectral Characterization (Predicted and Analog-Based)

While a comprehensive, publicly available spectral dataset for this compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 2-amino-5-methylbenzoic acid and various N,N-dimethylbenzamides.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the two methyl groups. The aromatic protons will appear in the downfield region, with their splitting patterns influenced by the activating amino and deactivating amide groups. The amine (NH₂) protons typically present as a broad singlet, while the amide (NH) proton will also be a singlet, with its chemical shift being solvent-dependent. The two methyl groups (on the ring and on the amide nitrogen) will appear as sharp singlets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The two methyl carbons will appear at the most upfield positions. For instance, in the analog 2-amino-5-methylbenzoic acid, characteristic aromatic and methyl carbon signals are well-documented.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, typically in the range of 3200-3500 cm⁻¹. A prominent C=O stretching vibration for the amide group will be observed around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Fragmentation patterns would likely involve the loss of the amide side chain and other characteristic cleavages of the aromatic ring.

Synthesis of this compound: A Practical Approach

The most direct and commonly cited method for the synthesis of this compound involves the aminolysis of a substituted isatoic anhydride.

Synthesis from 5-Methylisatoic Anhydride

This method provides a straightforward route to the target molecule with good yields.

Reaction Scheme:

Caption: Synthesis of this compound from 5-methylisatoic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylisatoic anhydride in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add a solution of methylamine (in water or an organic solvent) dropwise at room temperature. An excess of methylamine is typically used to ensure complete reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether) to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: THF is an excellent choice as it is aprotic and effectively solubilizes the isatoic anhydride without interfering with the nucleophilic attack of the amine.

  • Amine Form: The use of an aqueous or organic solution of methylamine allows for controlled addition and efficient reaction.

  • Purification: Recrystallization is a robust method for purifying the solid product, effectively removing unreacted starting materials and by-products.

Role as a Chemical Intermediate: Gateway to Complex Molecules

The synthetic utility of this compound lies in the reactivity of its amino and amide functionalities, which serve as handles for constructing more elaborate molecular frameworks.

Synthesis of Quinazolinones

A prominent application of 2-aminobenzamides is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The reaction typically involves the condensation of the 2-aminobenzamide with an aldehyde or a one-carbon synthon.

General Reaction Pathway:

Caption: General pathway for the synthesis of quinazolinones from 2-aminobenzamides.

This transformation highlights the utility of this compound as a scaffold for building fused heterocyclic systems, which are privileged structures in medicinal chemistry.

Precursor to Agrochemicals

While this compound itself is a valuable intermediate, its halogenated and cyano-substituted analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, are crucial precursors to a class of modern insecticides known as anthranilic diamides.[5][6][7][8] These insecticides, including chlorantraniliprole, exhibit high efficacy against a range of pests and a favorable safety profile. The synthesis of these analogs often starts from precursors that are structurally related to this compound, demonstrating the importance of the core benzamide structure in this field.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11] Avoid formation of dust.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

Hazard Classification (based on analogs):

  • Acute Toxicity: May be harmful if swallowed or inhaled.[12]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[12]

A comprehensive risk assessment should be conducted before using this compound in any experimental setup.

Conclusion

This compound serves as a strategically important and versatile chemical intermediate. Its straightforward synthesis and the reactive nature of its functional groups make it an invaluable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The ability to readily access this compound and its derivatives opens avenues for the discovery and development of novel bioactive compounds and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • American Elements. This compound. Available from: [Link]

  • Capot Chemical. MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019-10-23). Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • NIST WebBook. 2-Amino-N-methylbenzamide. Available from: [Link]

  • PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. Available from: [Link]

  • PubMed Central (PMC). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. Available from: [Link]

  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Available from: [Link]

Sources

A Technical Guide to the Safe Handling of 2-amino-N,5-dimethylbenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the safety and handling precautions for 2-amino-N,5-dimethylbenzamide (CAS: 34810-84-9). The protocols and recommendations outlined herein are synthesized from established laboratory safety standards and data extrapolated from structurally similar aromatic amines and benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The core principle of this guide is risk mitigation through a thorough understanding of the potential hazards and the implementation of robust control measures.

Compound Identification and Physicochemical Properties

This compound is an organic compound that serves as a building block in various synthetic applications.[1][2] A clear understanding of its basic properties is fundamental to its safe handling.

PropertyValueSource
IUPAC Name This compoundAmerican Elements
CAS Number 34810-84-9American Elements
Chemical Formula C₉H₁₂N₂OAmerican Elements[2]
Molecular Weight 164.21 g/mol American Elements[2]
Appearance PowderAmerican Elements[2]
Storage Temp. Room TemperatureAmerican Elements

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not thoroughly investigated, a hazard assessment based on analogous compounds is critical for establishing safe handling procedures.[3] Data from related benzamides and aromatic amines suggest the following potential hazards.[4][5][6][7][8]

GHS Hazard Classification (Inferred from Analogues)

Hazard ClassHazard CategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6][7][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][7][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][5][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[6][7][9]

Causality Behind Hazards: The primary hazards are associated with the functional groups present in the molecule. The aromatic amine group is a common structural alert for potential irritation and sensitization. The benzamide structure can contribute to systemic toxicity if absorbed. The powdered form of the substance presents an inhalation risk, which can lead to respiratory tract irritation.[4][5]

Hierarchy of Controls: A Proactive Safety Framework

Before any handling of this compound, a risk assessment must be performed, and the hierarchy of controls should be applied to mitigate identified risks. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for risk mitigation.

  • Engineering Controls: The most critical proactive measure is to handle this compound in a well-ventilated area.[10] Specifically, a certified chemical fume hood is required for any procedure that may generate dust or aerosols.[3][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide. It is imperative to prohibit eating, drinking, and smoking in the laboratory.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to EU standard EN166 or NIOSH (US) standards.[3][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[3][11] Contaminated gloves should be disposed of as chemical waste.[3]

    • Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to prevent skin exposure.[5][12]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, for weighing operations outside of a ventilated enclosure or for spill cleanup, a respirator is required.[3] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[3] For higher-level protection or in situations with poor ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[3] All respirator use must comply with a formal respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure.

Protocol for Weighing and Handling:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Ventilation: Perform all handling operations within a certified chemical fume hood to prevent concentration in hollows and sumps.[10]

  • Dispensing: Avoid the formation and inhalation of dust.[3][13] Use spatulas and other tools carefully to minimize aerosolization.

  • Containment: Keep the container securely sealed when not in use.[10]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][10] Work clothes should be laundered separately.[10]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[5][10]

  • Keep containers tightly closed and clearly labeled.[5][10]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5][10]

  • Protect containers from physical damage and check regularly for leaks.[10]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[3][5][9] Seek medical attention if irritation occurs or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.[9][13]

Accidental Release and Spill Response:

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow cluster_spill Spill Response Workflow Assess Assess the Spill (Size, Location, Risk) Secure Secure the Area (Alert others, restrict access) Assess->Secure Contain Don PPE & Contain Spill (Prevent spread) Secure->Contain Cleanup Clean Up Spill (Use dry methods, avoid dust) Contain->Cleanup Decontaminate Decontaminate Area (Wash surfaces) Cleanup->Decontaminate Dispose Dispose of Waste (Sealed, labeled containers) Decontaminate->Dispose

Caption: A systematic workflow for responding to chemical spills.

  • Personal Precautions: Evacuate non-essential personnel.[3] Ensure adequate ventilation.[3] Wear the appropriate level of PPE as described in Section 4.[3]

  • Environmental Precautions: Prevent the spillage from entering drains, sewers, or watercourses by any means available.[3][10]

  • Containment and Clean-up: For a dry spill, use dry clean-up procedures and avoid generating dust.[10] Carefully sweep or shovel the material and place it into a suitable, sealed, and labeled container for disposal.[3][10] After the material has been collected, wash the area down with water, preventing runoff from entering drains.[10]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

  • Contaminated Packaging: Dispose of as unused product.[3] Containers can be triple-rinsed and offered for recycling or reconditioning.[9]

References

  • MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019, October 23). Capot Chemical. [Link]

  • 2-Amino-N,N-dimethylbenzamide. PubChem. [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide. PubChem. [Link]

  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2025, September 18). Thermo Fisher Scientific. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • This compound. American Elements. [Link]

  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • 2-AMINO-5,6-DIMETHYLBENZIMIDAZOLE. (2012, January 20). Georganics. [Link]

Sources

Methodological & Application

The Versatile Synthon: Experimental Applications of 2-Amino-N,5-dimethylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Anthranilamide

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted anthranilamides, a class of compounds characterized by a 2-aminobenzamide core, have emerged as pivotal intermediates in the synthesis of a diverse array of bioactive molecules, ranging from agrochemicals to pharmaceuticals.[1] This guide focuses on the experimental utility of a specific, yet representative, member of this family: 2-amino-N,5-dimethylbenzamide . While literature specifically detailing the extensive applications of this particular isomer is nascent, its structural motifs suggest a broad and versatile reactivity profile.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It will provide a detailed exploration of the synthesis of this compound, followed by an in-depth look at its potential applications in key synthetic transformations. The protocols and discussions herein are grounded in the well-established chemistry of closely related anthranilamides, offering a predictive and rational framework for the experimental use of the title compound. By understanding the fundamental reactivity of the 2-aminobenzamide scaffold, chemists can unlock the synthetic potential of this compound as a valuable synthon.

Core Synthesis of this compound: A Practical Protocol

The most direct and efficient route to this compound involves the ring-opening of a corresponding isatoic anhydride with methylamine.[2] This method is generally high-yielding and proceeds under mild conditions, making it an accessible starting point for chemists.

Protocol 1: Synthesis from 5-Methyl Isatoic Anhydride

This protocol details the preparation of this compound from 5-methyl isatoic anhydride.

Reaction Scheme:

G reactant1 5-Methyl Isatoic Anhydride product This compound reactant1->product THF, rt reactant2 Methylamine (aq. or in THF) reactant2->product

A straightforward synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methyl isatoic anhydrideReagentCommercially Available
Methylamine solution40% in water or 2.0 M in THFCommercially AvailableUse in a well-ventilated fume hood.
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherReagentCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Lab Prepared
Anhydrous magnesium sulfateReagentCommercially AvailableFor drying.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl isatoic anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add methylamine (2.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the amine protons (which may be broad), the N-methyl protons, and the aromatic methyl protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the two methyl carbons should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be present.

Synthetic Applications: A Gateway to Heterocyclic Chemistry

The true synthetic value of this compound lies in its bifunctional nature. The presence of a nucleophilic aniline-type amine and an amide moiety within the same molecule allows for a variety of cyclization reactions to form heterocyclic systems. One of the most prominent applications of 2-aminobenzamides is in the synthesis of quinazolinones, a class of compounds with significant pharmacological interest.

Application 1: Synthesis of Dihydroquinazolinones

2-Aminobenzamides readily undergo condensation with aldehydes or ketones to form 2,3-dihydroquinazolin-4(1H)-ones.[3] This transformation is often catalyzed by an acid.

General Reaction Workflow:

G cluster_start Starting Materials A This compound C Reaction Mixture (Solvent + Catalyst) A->C B Aldehyde/Ketone B->C D Heating/Stirring C->D E Work-up & Purification D->E F Dihydroquinazolinone Product E->F

Workflow for dihydroquinazolinone synthesis.

Protocol 2: Lactic Acid-Catalyzed Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one Derivative

This protocol is adapted from a green chemistry approach for the synthesis of related dihydroquinazolinones.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized as per Protocol 1
Aromatic Aldehyde (e.g., benzaldehyde)ReagentCommercially Available
Lactic AcidReagentCommercially AvailableCatalyst.
EthanolReagentCommercially AvailableSolvent.
Ethyl acetateReagentCommercially AvailableFor extraction.
Saturated sodium bicarbonate solutionLab Prepared

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the chosen aldehyde (1.1 equivalents), and a catalytic amount of lactic acid in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dihydroquinazolinone.

Causality in Experimental Choices:

  • Catalyst: Lactic acid is a mild, biodegradable, and efficient catalyst for this condensation reaction.

  • Solvent: Ethanol is a relatively green and effective solvent for this transformation. In some cases, the reaction can be run under neat conditions (solvent-free) at an elevated temperature.[3]

Potential Applications in Medicinal Chemistry and Agrochemicals

The core structure of this compound is a valuable scaffold in the design of new bioactive molecules. Its analogs are key intermediates in the synthesis of potent insecticides like chlorantraniliprole.[4] This suggests that derivatives of this compound could be explored for similar applications in crop protection.

In medicinal chemistry, the 2-aminobenzamide moiety is a well-established pharmacophore. It is present in a variety of compounds with diverse biological activities, including antimicrobial and anticancer properties.[5] The functional groups of this compound offer multiple points for diversification, allowing for the creation of libraries of novel compounds for biological screening.

Logical Pathway for Drug/Agrochemical Discovery:

G A This compound (Core Scaffold) B Derivatization Reactions (e.g., Acylation, Alkylation, Cyclization) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Candidate Molecule F->G

From core scaffold to candidate molecule.

Conclusion and Future Outlook

This compound represents a versatile and accessible building block for organic synthesis. While its full potential is still being explored, the well-documented chemistry of its analogs provides a strong foundation for its application in the synthesis of heterocycles and other complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to utilize this compound in their synthetic endeavors, from fundamental methodology development to the discovery of new bioactive agents. As the demand for efficient and sustainable synthetic methods grows, the strategic use of such versatile intermediates will undoubtedly play a crucial role in advancing the chemical sciences.

References

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved February 7, 2026, from [Link]

  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved February 7, 2026, from [Link]

  • Springer. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved February 7, 2026, from [Link]

Sources

use of 2-amino-N,5-dimethylbenzamide as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-N,5-dimethylbenzamide as a Strategic Scaffold in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 34810-84-9) is a privileged bifunctional building block characterized by an ortho-amino amide motif.[1][2] Unlike its simpler congeners, the presence of the 5-methyl group provides a unique steric and electronic profile, blocking the metabolically labile para-position relative to the amine while increasing lipophilicity.[1] This scaffold is critical in the synthesis of quinazolinones , benzodiazepines , and benzimidazoles , serving as a core fragment in kinase inhibitors and agrochemical discovery (analogous to the chlorantraniliprole family).[1]

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this building block in high-value transformations.[1]

Physicochemical Profile & Structure

PropertyDataNotes
CAS Number 34810-84-9Distinct from the N,N-dimethyl or 5-chloro analogs.[1][2][3]
Formula C₉H₁₂N₂OMW: 164.21 g/mol
Appearance Off-white to pale beige solidOxidizes slowly in air; store under inert gas.[1][2]
Melting Point 122–123 °CSharp melting point indicates high purity.[2]
Solubility DMSO, MeOH, DCM, THFSparingly soluble in water; soluble in dilute acid.[1]
pKa (Calc) ~3.5 (Aniline), ~14 (Amide)Weakly basic amine; amide proton is weakly acidic.[1][2]

Structural Insight (Regiochemistry): The 5-methyl substituent plays a crucial role in directing downstream functionalization.[2]

  • Electronic Effect: The methyl group is weakly electron-donating.[2]

  • Blocking Effect: Position 5 is para to the amino group (C2).[2] Since the para position is blocked, Electrophilic Aromatic Substitution (EAS) is forced to the ortho position (C3), enabling highly regioselective halogenation or nitration.[1]

Synthetic Versatility & Workflows[2][4][5]

The utility of this compound stems from its ability to undergo cyclocondensation reactions.[1][2] The N-methyl amide moiety allows for the retention of the methyl group in the final heterocycle, often yielding N3-methylquinazolinones which possess improved solubility and metabolic stability compared to their NH analogs.[1]

Visualizing the Synthetic Divergence

SyntheticDivergence Core This compound (Building Block) Aldehyde + Aldehyde (R-CHO) [Oxidative Cyclization] Core->Aldehyde Orthoester + Triethyl Orthoformate [Cyclization] Core->Orthoester Halo + NBS/NIS [Electrophilic Sub.] Core->Halo Quinaz 2-Substituted-3-methyl- quinazolin-4(3H)-one Aldehyde->Quinaz  I2 / TBHP   UnsubQuinaz 3-Methylquinazolin- 4(3H)-one Orthoester->UnsubQuinaz  H+ / Heat   Halogenated 3-Halo-2-amino- N,5-dimethylbenzamide Halo->Halogenated  Regioselective (C3)  

Caption: Divergent synthetic pathways from the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-3-methylquinazolin-4(3H)-ones

Target Application: Synthesis of kinase inhibitor cores.[1][2]

Mechanism: Condensation of the aniline nitrogen with an aldehyde forms a Schiff base (imine), followed by nucleophilic attack of the amide nitrogen and subsequent oxidation.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aryl Aldehyde (1.1 equiv)[2]

  • Iodine (I₂) (1.1 equiv) or DDQ (for oxidation)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][2]

  • Solvent: Ethanol or DMF[1]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (164 mg, 1.0 mmol) and the appropriate benzaldehyde derivative (1.1 mmol) in Ethanol (5 mL).

  • Imine Formation: Stir at reflux for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[2] The disappearance of the starting amine (lower Rf) and appearance of a fluorescent imine intermediate indicates progress.

  • Cyclization & Oxidation: Cool the mixture to room temperature. Add K₂CO₃ (276 mg, 2.0 mmol) and Iodine (279 mg, 1.1 mmol).

  • Reaction: Heat the mixture to 70°C for 4–6 hours. The iodine promotes the oxidative dehydrogenation of the intermediate dihydroquinazolinone.[2]

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).

    • Extract with Ethyl Acetate (3 x 10 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][4]

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the amide N-H signal (broad singlet ~6.0-8.0 ppm) and the aniline NH₂.[2] The N-methyl group usually shifts downfield (~3.5 ppm) due to the planarity of the quinazolinone ring.[2]

Protocol B: Regioselective Bromination (C3-Functionalization)

Target Application: Creating precursors for Suzuki-Miyaura coupling.

Rationale: The 5-methyl group blocks the para position.[2] The amide is a meta-director, but the free amine is a strong ortho/para activator.[1][2] Consequently, bromination occurs exclusively at the C3 position (ortho to the amine).[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

  • Temperature: 0°C to RT

Step-by-Step Procedure:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in ACN (5 mL) and cool to 0°C in an ice bath.

  • Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes. Note: Rapid addition can lead to di-bromination or oxidation side products.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Monitoring: TLC should show a new, less polar spot.

  • Workup: Dilute with water (20 mL). The product often precipitates.[2] Filter and wash with cold water. If no precipitate, extract with DCM.[1]

  • Outcome: Yields 2-amino-3-bromo-N,5-dimethylbenzamide .

Mechanistic Pathway: Quinazolinone Cyclization[2]

Understanding the mechanism is vital for troubleshooting low yields.[2] The reaction proceeds via an intermediate dihydroquinazolinone which must be oxidized.[2]

Mechanism Start Start: This compound + Aldehyde Imine Intermediate 1: Schiff Base (Imine) Start->Imine - H2O Cyclized Intermediate 2: 2,3-Dihydroquinazolinone (Unstable/Reversible) Imine->Cyclized Nucleophilic Attack (Amide N) Oxidation Oxidation Step: (- 2H via Iodine/O2) Cyclized->Oxidation Product Final Product: Quinazolinone Oxidation->Product Aromatization

Caption: Step-wise mechanism of quinazolinone formation requiring oxidative aromatization.[2]

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315/H319/H335).[1][5]

  • Storage: Store in a cool, dry place. The amine group is susceptible to oxidation over long periods; amber vials are recommended.[2]

  • Chemical Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).[2]

References

  • Synthesis of this compound: Source: ChemicalBook / Patent Literature (WO2008/51547).[2] Protocol: Reaction of 5-methyl isatoic anhydride with methylamine in THF.[1][2][6] URL:[1][2]

  • Quinazolinone Synthesis Methodologies: Title: Synthesis of quinazolinones (General Review). Source: Organic Chemistry Portal.[2] URL:[2]

  • Mechanistic Insights on Anthranilamide Cyclization: Title: Copper-catalyzed tandem reaction of 2-aminobenzamides.[1][2][7][8] Source:J. Org.[2][8] Chem. (Cited via Organic Chemistry Portal).[2] URL: [J. Org.[2][8] Chem. Abstract]([Link]2]

  • Agrochemical Context (Chlorantraniliprole Analogs): Title: Preparation of 2-amino-5-chloro-N,3-dimethylbenzamide (Analogous Chemistry).[1][2][3][9] Source: Google Patents (CN101492387B).[2] URL:[2]

Sources

Application Note: High-Purity Isolation of 2-amino-N,5-dimethylbenzamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized purification protocol for 2-amino-N,5-dimethylbenzamide (an anthranilamide derivative). While often synthesized via the ring-opening of 5-methylisatoic anhydride with methylamine or amide coupling of 2-amino-5-methylbenzoic acid, the resulting crude mixture frequently contains unreacted starting materials, acidic byproducts, and polar impurities that degrade stability.

This guide moves beyond generic chromatography advice, addressing the specific physicochemical challenges of amino-benzamides: solubility issues in non-polar mobile phases and peak tailing due to aniline-silica interactions .

Physicochemical Context & Separation Logic[2]

To design an effective purification, one must understand the molecular behavior on the stationary phase.

  • Target Molecule: this compound.

  • Functional Groups:

    • Primary Amine (Aniline type):[1] Weakly basic (

      
      ). Capable of Hydrogen bonding with silanol groups (
      
      
      
      ), leading to peak tailing.[1]
    • Secondary Amide: Neutral, but significantly increases polarity and reduces solubility in Hexane/Heptane.[1]

  • The Challenge: The molecule is often too polar for pure Hexane but not polar enough to require pure Methanol. The primary failure mode in standard chromatography is streaking , where the amine "drags" along the acidic silica backbone.

Mechanism of Interaction

The diagram below illustrates the competition between the analyte and the mobile phase modifier for active silanol sites.

SilicaInteraction cluster_0 Stationary Phase (Silica) cluster_1 Analytes Silanol Acidic Silanol (Si-OH) Target This compound (Weak Base) Silanol->Target Strong H-Bonding (Causes Tailing) Impurity Acidic Impurities (e.g., Benzoic Acid deriv.) Modifier Modifier (Triethylamine) Modifier->Silanol Blocks Active Sites (Improves Peak Shape)

Figure 1: Mechanism of amine tailing suppression using a basic modifier (TEA).[1]

Pre-Purification Analysis

Solubility Profile

Before attempting column loading, the solubility must be verified to prevent precipitation on the column head (a common cause of "cracked" columns and poor resolution).

SolventSolubility (25°C)Application
Hexane/Heptane InsolubleComponent A of Mobile Phase
Ethyl Acetate (EtOAc) ModerateComponent B of Mobile Phase
Dichloromethane (DCM) HighDissolution for Loading
Methanol (MeOH) HighColumn Flush / Polar Modifier
Thin Layer Chromatography (TLC) Optimization

Stationary Phase: Silica Gel 60


Visualization:  UV (254 nm) is primary; Iodine stain is secondary.[1]

Recommended Solvent Systems:

  • System A (Standard): Hexane : EtOAc (1:1)[1]

    • Target Rf: 0.3 – 0.4[1]

    • Observation: If the spot streaks (comet-like tail), proceed to System B.

  • System B (Modified): Hexane : EtOAc : Triethylamine (50 : 49 : 1)[1]

    • Effect: TEA neutralizes silica acidity, sharpening the spot.[1]

Detailed Protocol: Flash Chromatography[1]

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1] Column Dimensions: Select based on crude mass.

  • Ratio: 30:1 to 50:1 (Silica mass : Crude mass).[1]

  • Example: For 1.0 g crude, use ~40 g silica in a 2.5 cm diameter column.[1]

Step-by-Step Packing:

  • Slurry Preparation: Mix Silica Gel with the starting mobile phase (e.g., 80% Hexane / 20% EtOAc).[1] Note: If using TEA, add 1% TEA to the slurry solvent to pre-equilibrate the silica.

  • Pouring: Pour slurry into the column in one continuous motion to avoid layering.

  • Compaction: Use air pressure (or nitrogen) to pack the bed firmly. Ensure the solvent level never drops below the silica surface.

Phase 2: Sample Loading (Critical Step)

Autonomy Note: Liquid loading is discouraged for this molecule due to its poor solubility in non-polar starting solvents.[1] Dry Loading is the validated method for benzamides to ensure narrow bands.

  • Dissolve the crude this compound in a minimum amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (1:2 ratio of crude:solid support).[1]

  • Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.

  • Carefully pour the powder onto the top of the packed column bed.

  • Add a roughly 1 cm layer of sand on top to protect the bed during solvent addition.

Phase 3: Elution Gradient

Flow Rate: 15–20 mL/min (for a 2.5 cm column).

Time/VolumeSolvent CompositionPurpose
0–2 CV 90% Hex : 10% EtOAcElute non-polar impurities (e.g., unreacted aromatics).[1]
2–8 CV Gradient to 50% Hex : 50% EtOAcElute the target benzamide.
8–10 CV 100% EtOAcFlush polar byproducts (e.g., acids, salts).[1]

CV = Column Volume[1]

Phase 4: Fraction Analysis & Isolation
  • Collect fractions in test tubes.

  • Spot fractions on TLC plates (System A or B).

  • Pool fractions containing the single spot at Rf ~0.35.

  • Evaporate solvent under reduced pressure.[1][2][3]

  • Validation: The product should appear as a white to off-white solid.

    • Literature Melting Point: 122–123 °C [1].[1][4]

Workflow Visualization

PurificationWorkflow Synthesis Crude Synthesis Mixture (Isatoic Anhydride Route) Workup Aqueous Workup (Remove Methylamine/Salts) Synthesis->Workup TLC TLC Optimization (Check for Tailing) Workup->TLC Decision Does it tail? TLC->Decision StdCol Standard Flash Hex:EtOAc Gradient Decision->StdCol No ModCol Modified Flash Hex:EtOAc + 1% TEA Decision->ModCol Yes DryLoad Dry Loading on Celite (Crucial for Resolution) StdCol->DryLoad ModCol->DryLoad Elution Elution & Fractionation DryLoad->Elution Cryst Final Polish: Recrystallization (EtOAc/Hexane) Elution->Cryst

Figure 2: Decision tree for purification workflow, highlighting the intervention for amine tailing.

Troubleshooting & Expert Tips

Issue: Product Co-elutes with Impurities
  • Cause: The "General" Hexane/EtOAc gradient is too steep.

  • Solution: Switch to an Isocratic hold. Run at 30% EtOAc for 5 Column Volumes. If separation is still poor, switch solvents to DCM : Methanol (98 : 2) .[1] The selectivity of DCM often separates aromatic amides better than Hexane.

Issue: Product Crystallizes inside the Column
  • Cause: Solubility limit reached in the mobile phase.[5]

  • Solution: This confirms the need for Dry Loading. Additionally, ensure the column is not overloaded (maintain <5% mass loading relative to silica).[1]

Issue: "Ghost" Peaks in NMR
  • Cause: Leaching of plasticizers or grease, or residual Triethylamine (TEA).[1]

  • Solution: If TEA was used, the isolated solid must be dried under high vacuum ( < 1 mbar) at 40°C for 4 hours, or washed with a bicarbonate solution if the product is not water-soluble (though benzamides have some water solubility, so caution is advised).[1]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational Flash Chromatography Protocol).[1]

  • PubChem. (2023).[1] 2-Amino-5-chloro-N,N-dimethylbenzamide (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link][1]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for this compound, Silica Gel, and all solvents before use.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N,5-Dimethylbenzamide

[1]

Topic: Yield Optimization & Troubleshooting Guide Target Molecule CAS: 3535-37-3 (2-amino-N,5-dimethylbenzamide) Primary Precursor: 5-Methylisatoic Anhydride (CAS 19491-99-7)[1]

Introduction: The Optimization Landscape

Welcome to the technical support center for benzamide synthesis. You are likely targeting This compound , a critical pharmacophore found in sulfonylurea antidiabetic agents (e.g., Glipizide) and various kinase inhibitors.[1]

While multiple routes exist (e.g., nitro-reduction or direct amidation of anthranilic acids), the Isatoic Anhydride Ring-Opening is the industry "Gold Standard" due to its atom economy and lack of external coupling reagents.[1] However, yields often stall at 50-60% due to three common pitfalls:

  • Regioselectivity issues (Hydrolysis vs. Aminolysis).

  • Oligomerization (reaction of product with starting material).

  • Workup losses (high water solubility of the product).

This guide provides a self-validating protocol to push yields >90%.

Module 1: Diagnostic Workflow

Before altering your chemistry, diagnose where the yield is being lost.[1] Use this logic flow to isolate the variable.

DiagnosticFlowStartStart: Low Yield DetectedTLC_CheckStep 1: TLC/HPLC of Crude ReactionStart->TLC_CheckSM_RemainsSignificant Starting Material?TLC_Check->SM_RemainsYesClean_ConversionClean Conversion (Single Spot)?TLC_Check->Clean_ConversionYesMany_SpotsMultiple Spots/Streaking?TLC_Check->Many_SpotsYesKineticsIssue: Kinetics/StoichiometryAction: Increase Temp or MeNH2 eq.SM_Remains->KineticsWorkupIssue: Workup LossAction: Check Aqueous Phase pH & SolubilityClean_Conversion->WorkupSideRxnIssue: Side ReactionsAction: Lower Temp, Check Solvent DrynessMany_Spots->SideRxn

Figure 1: Diagnostic logic tree for isolating yield loss in benzamide synthesis.

Module 2: The Optimized Protocol (Isatoic Route)

Objective: Maximize aminolysis over hydrolysis.

The Chemistry

The reaction relies on the nucleophilic attack of methylamine on the anhydride carbonyl. The driving force is the irreversible evolution of CO₂.

  • Reaction: 5-methylisatoic anhydride + Methylamine

    
     Product + CO₂
    
    
    [1]
Optimized Parameters Table
ParameterStandard ConditionOptimized Condition Reasoning
Solvent THF or DMFAcetonitrile or Water/EtOH DMF is hard to remove (workup loss).[1] Water/EtOH allows direct precipitation of pure product.[1]
Reagent MeNH₂ (2.0 eq)MeNH₂ (1.2 - 1.5 eq) Large excess causes bis-methylation or difficult purging.[1]
Temp Reflux20°C

45°C
Start cold to control CO₂ evolution; mild heat completes conversion.
Concentration 0.1 M0.5 - 1.0 M Higher concentration favors intermolecular aminolysis over hydrolysis.[1]
Step-by-Step Protocol
  • Slurry Formation: Suspend 5-methylisatoic anhydride (1.0 eq) in Water (5 volumes).

    • Note: While THF is common, water is superior for isolation.[1] The anhydride is insoluble, but the product will precipitate or crystallize upon cooling.[1]

  • Amine Addition: Cool to 10-15°C. Slowly add 40% Aqueous Methylamine (1.2 eq) dropwise.

    • Critical: Control the addition rate to manage CO₂ effervescence.

  • Reaction: Allow to warm to room temperature (25°C). Stir for 2 hours.

    • Checkpoint: If solids remain undissolved after 2 hours, heat to 40°C for 30 mins. The reaction mixture should eventually become clear (or change form) as the anhydride is consumed.

  • Workup (The Yield Maker):

    • Method A (Precipitation): Cool the mixture to 0-5°C. The product (this compound) should crystallize out.[1] Filter and wash with ice-cold water.[1]

    • Method B (If no precipitate): Concentrate the solution to 50% volume under vacuum. Adjust pH to ~8-9 (isoelectric point vicinity) if necessary to induce precipitation.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "I have low yield (<50%) and the product is in the water layer."

Cause: this compound has moderate water solubility due to the amide and amine groups.[1] Fix:

  • Salting Out: Saturate the aqueous mother liquor with NaCl.

  • Extraction: Do NOT use Diethyl Ether (poor solubility). Use Ethyl Acetate or DCM (3x extractions).

  • Drying: Dry organic layer over Na₂SO₄ before rotovap.

Scenario B: "My product is purple or brown."

Cause: Oxidation of the free aniline (amino group) at position 2. This is common in "aged" reaction mixtures exposed to air. Fix:

  • Recrystallization: Dissolve crude solid in minimal boiling Ethanol/Water (1:1) .

  • Carbon Treatment: Add activated charcoal (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Cooling: Slow cooling yields off-white to pale beige needles.[1]

Scenario C: "The reaction stalled (Starting Material remains)."

Cause: 5-methylisatoic anhydride can be surprisingly stable if the methylamine is old (concentration <40% due to gas evaporation). Fix:

  • Use fresh Methylamine source.

  • Switch solvent to Acetonitrile . The intermediate carbamate salt is less stable in ACN, promoting faster decarboxylation to the product.[1]

Module 4: Mechanism & Impurity Profile

Understanding the pathway helps prevent side reactions.

ReactionMechanismSM5-MethylisatoicAnhydrideInterTetrahedralIntermediateSM->InterAttackMeNH2MeNH2(Nucleophile)MeNH2->InterProd2-amino-N,5-dimethylbenzamideInter->Prod-CO2CO2CO2(Gas)Inter->CO2SideSide Product:Hydrolysis (Acid)Inter->SideIf Water attacksinstead of Amine

Figure 2: Reaction pathway showing the competition between aminolysis (desired) and hydrolysis (side reaction).[1]

References

  • Vertex AI Search. (2024). Synthesis of this compound from 5-methylisatoic anhydride. 2

  • Royal Society of Chemistry. (2020). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling. (Procedure for Isatoic Anhydride ring opening). 3[1][4]

  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.[1][5] (Analogous purification protocols). 1[1][4][3]

  • BenchChem. (n.d.). Purification and Isolation Techniques for 2-Amino-5-chloro-N,N-dimethylbenzamide. 6[1][4][3]

Technical Support Center: Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Simple" Amide Bond Trap

While the formation of a benzamide bond is often dismissed as "freshman chemistry," the synthesis of substituted benzamides—particularly those with electron-deficient rings, steric bulk, or competitive nucleophiles—is fraught with specific failure modes.

This guide moves beyond generic textbook advice. It treats the reaction mixture as a competitive kinetic system where the desired pathway (amidation) fights against hydrolysis, rearrangement, and racemization.

Module 1: The "Dead End" Intermediate (N-Acylurea Formation)

Scenario: You are using carbodiimide coupling agents (EDC, DCC, DIC).[1][2][3] The reaction goes to completion (starting material consumed), but the product mass is incorrect, or the NMR shows a complex mixture. You likely formed an N-acylurea .[2][4][5]

The Mechanism of Failure

The carbodiimide activates the benzoic acid to form an O-acylisourea . This intermediate is unstable.[6]

  • Productive Path: The amine attacks the carbonyl, forming the benzamide and urea byproduct.

  • Destructive Path: If the amine is slow (sterically hindered or electron-deficient) or absent, the intermediate undergoes an intramolecular

    
     acyl migration. This forms the N-acylurea , a stable, unreactive dead-end product.
    
Visualizing the Pathway

N_Acylurea_Pathway Acid Substituted Benzoic Acid O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl Activation EDC Carbodiimide (EDC/DCC) EDC->O_Acyl Benzamide Target Benzamide O_Acyl->Benzamide Fast Attack (Kinetic Control) NAcyl N-Acylurea (DEAD END) O_Acyl->NAcyl Slow Rearrangement (Thermodynamic Sink) Amine Amine Nucleophile Amine->Benzamide

Figure 1: The competition between productive amidation and the irreversible N-acylurea rearrangement.

Troubleshooting Protocol: The Additive Rescue

Q: How do I stop N-acylurea formation? A: You must intercept the O-acylisourea before it rearranges.

Protocol:

  • Add HOBt (Hydroxybenzotriazole) or HOAt: Add 1.0 equivalent relative to the acid.

  • Mechanism: The HOBt attacks the O-acylisourea faster than the rearrangement occurs, forming an OBt-active ester .

  • Result: The OBt-ester is reactive enough to couple with the amine but stable enough to resist rearrangement.

Q: My benzamide is electron-deficient (e.g., 4-nitrobenzamide). Why is the yield still low? A: Electron-withdrawing groups on the amine reduce nucleophilicity, slowing the "Productive Path" in Figure 1.

  • Fix: Switch to a more potent coupling reagent like HATU or T3P (Propylphosphonic anhydride), which avoids the O-acylisourea intermediate entirely.

Module 2: The "Guanidinium" Trap (Uronium Reagents)

Scenario: You switched to HATU or HBTU to improve yield. You observe a byproduct with a mass of [M + 99] (for HATU) or [M + 100] (for HBTU).

The Mechanism of Failure

Uronium reagents (HATU/HBTU) can react directly with the amine if the carboxylate activation is slow. This forms a guanidinium species , permanently capping the amine.

Q: When does this happen? A: This occurs if you mix the amine and the coupling reagent before the base/acid mixture has equilibrated, or if you use a large excess of HATU.

Correct Protocol (Pre-activation Cycle):

  • Dissolve the Benzoic Acid + Base (DIPEA/TEA) in solvent (DMF/DMA).

  • Add HATU/HBTU.

  • Wait 2–5 minutes. (Allow the active ester to form).

  • Then add the Amine.

Module 3: Schotten-Baumann & Acid Chlorides

Scenario: Using benzoyl chloride in a biphasic system (Water/DCM or Water/Ether). Yields are inconsistent.

The pH "Goldilocks" Zone

In Schotten-Baumann conditions, pH control is the single determinant of success.

pH ZoneChemical EventOutcome
pH < 7 Amine Protonation (

)
Failure: The amine is no longer a nucleophile. It cannot attack the acid chloride.
pH > 11 Hydroxide Competition (

)
Failure: The hydroxide ion outcompetes the amine, hydrolyzing the acid chloride back to benzoic acid.
pH 8–10 Target Zone Success: Amine is deprotonated (neutral), but hydroxide concentration is low enough to minimize hydrolysis.
Regioselectivity in Aminophenols

Q: I am reacting 4-aminophenol with benzoyl chloride. I want the amide, but I'm getting the ester (O-acylation).

A: This is a kinetic vs. thermodynamic control issue.

  • Amine (-NH2): More nucleophilic (Kinetic product).

  • Phenol (-OH): Less nucleophilic, but the ester can form if base strength is too high (phenoxide formation).

Protocol for N-Selectivity:

  • Solvent: Use a biphasic system (EtOAc/Sat. NaHCO3). The weak base (NaHCO3) is strong enough to deprotonate the ammonium salt (keeping amine reactive) but too weak to deprotonate the phenol (pKa ~10).

  • Avoid: Strong bases like NaOH or NaH, which will generate the phenoxide and promote O-acylation.

Module 4: Racemization (Chiral Substrates)

Scenario: You are synthesizing a benzamide where the amine or the alpha-position of the acid is chiral. The product shows loss of optical purity (ee%).

The Mechanism: Oxazolone Formation

Activated carboxylic acids can cyclize to form an oxazolone (azlactone). The proton at the C-alpha position of the oxazolone is highly acidic (pKa ~9) and is easily removed by the base (TEA/DIPEA), leading to a planar enolate and subsequent racemization.

Visualizing the Pathway

Racemization Start Activated Amino Acid/Benzamide Oxazolone Oxazolone (Azlactone) Ring Start->Oxazolone Cyclization Enol Planar Enolate (Achiral) Oxazolone->Enol Base removes Alpha-Proton Racemic Racemic Mixture (L- and D-Isomers) Enol->Racemic Reprotonation from either face

Figure 2: The Oxazolone pathway leading to loss of chirality.

Mitigation Strategies:

  • Base Choice: Use hindered bases like DIPEA (Hünig's base) or Collidine rather than TEA.

  • Additives: Always use HOBt or HOAt . They open the oxazolone ring rapidly, reverting it to the active ester before deprotonation can occur.

  • Temperature: Keep reactions at

    
     during the activation phase.
    

Summary: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting Problem Low Yield or Impure Product Method Which Method? Problem->Method AcidCl Acid Chloride (Schotten-Baumann) Method->AcidCl EDC Carbodiimide (EDC/DCC) Method->EDC HATU Uronium (HATU/HBTU) Method->HATU Hydrolysis Check pH. Is it >11? AcidCl->Hydrolysis Fix_Hydro Use Weaker Base (NaHCO3) Hydrolysis->Fix_Hydro Yes Urea Is byproduct N-Acylurea? EDC->Urea Fix_EDC Add HOBt/HOAt Reduce Temp Urea->Fix_EDC Yes Guan Guanidinium Byproduct? HATU->Guan Fix_HATU Pre-activate Acid Before adding Amine Guan->Fix_HATU Yes

Figure 3: Diagnostic workflow for benzamide synthesis failures.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467.

Sources

Technical Support Center: Synthesis of 2-amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-amino-N,5-dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related molecules. Our goal is to provide not just procedural steps, but also the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound from its common precursor, 2-amino-5-methylbenzoic acid[1], centers on a critical and often challenging transformation: the formation of an amide bond. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires harsh conditions. The primary reason for this difficulty is the competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt.[2][3]

Therefore, successful synthesis hinges on the in situ activation of the carboxylic acid group to create a more electrophilic species that readily reacts with the amine nucleophile. This guide focuses on troubleshooting the most common and robust methods for achieving this activation.

Core Synthesis Workflow

The most reliable pathway involves the activation of 2-amino-5-methylbenzoic acid using a carbodiimide coupling agent, followed by the introduction of methylamine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification A 2-Amino-5-methylbenzoic Acid E Carboxylic Acid Activation (Formation of O-acylisourea intermediate) A->E B Methylamine (or salt) F Nucleophilic Attack by Methylamine B->F C Coupling Agent (e.g., EDC, DCC) C->E D Additive (e.g., HOBt) D->E E->F G Formation of Amide Bond F->G H Aqueous Workup (Quench & Extraction) G->H I Purification (Recrystallization or Chromatography) H->I J Product: this compound I->J

Caption: General workflow for carbodiimide-mediated synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows only starting material, even after several hours. What is the primary cause?

Answer: This is the most common failure mode and almost always points to inadequate activation of the carboxylic acid. The root cause is typically one of the following:

  • Acid-Base Neutralization: Your methylamine (a base) has simply deprotonated the 2-amino-5-methylbenzoic acid (an acid) to form an ammonium carboxylate salt. This salt is nucleophilically inert and will not react further without an activating agent. This is the expected outcome if you mix the two reagents without a coupling agent.[3]

  • Inactive Coupling Agent: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly susceptible to hydrolysis. Using anhydrous solvents and fresh reagents is critical. If your coupling agent has been exposed to atmospheric moisture, it may be largely inactive.

  • Incorrect Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq) of the coupling agent relative to the carboxylic acid.

Solution Pathway:

  • Confirm Activation: Always add the coupling agent (and additive like HOBt, if used) to the carboxylic acid in an anhydrous solvent before introducing the amine. Allow this activation to proceed for 15-30 minutes.

  • Verify Reagent Quality: Use a freshly opened bottle of the coupling agent or one that has been stored properly in a desiccator. Use anhydrous solvents (e.g., DMF, DCM, THF) to prevent premature hydrolysis of the activating agent.

  • Consider pH: If you are using a salt form of methylamine (e.g., methylamine HCl), you must add a non-nucleophilic base (like triethylamine (TEA) or diisopropylethylamine (DIPEA)) to liberate the free amine in situ. A common mistake is to forget this base, leaving no free nucleophile to attack the activated acid.

Q2: The reaction is working, but a significant amount of a white, insoluble solid is forming that is not my product. What is it and how do I handle it?

Answer: This is a classic signature of using a carbodiimide coupling agent. The white precipitate is the urea byproduct formed after the coupling agent has done its job.

  • If using DCC , the byproduct is dicyclohexylurea (DCU).

  • If using EDC , the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).

The key difference is their solubility. DCU is notoriously insoluble in most common organic solvents (like dichloromethane), making it easy to remove by filtration. EDU, on the other hand, is water-soluble, which dictates a different workup strategy.

Procedural Advice:

  • For DCC/DCU: At the end of the reaction, simply filter the crude reaction mixture to remove the bulk of the DCU precipitate. Wash the solid with a small amount of the reaction solvent to recover any trapped product.

  • For EDC/EDU: Do not filter. Proceed directly to an aqueous workup. The EDU byproduct, being water-soluble, will be removed into the aqueous phase during extraction. A mild acidic wash (e.g., 1M HCl or 5% citric acid) is highly effective at protonating the basic EDU, ensuring it partitions into the aqueous layer.

Q3: My yield is consistently low, and I suspect a side reaction. What is the most likely culprit?

Answer: With carbodiimide activators, the primary side reaction is the formation of a stable N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, instead of being attacked by the desired amine, undergoes an intramolecular rearrangement.

G cluster_mech Carbodiimide Activation Mechanism & Side Reaction cluster_path Pathways A R-COOH (Carboxylic Acid) C O-Acylisourea (Activated Intermediate) A->C B DCC / EDC (Coupling Agent) B->C D Desired Path: Attack by R'-NH2 C->D E Side Reaction: Intramolecular Rearrangement C->E F Desired Amide + Urea Byproduct D->F G N-Acylurea (Stable Side Product) E->G

Caption: Competing pathways for the activated intermediate.

This rearrangement is particularly competitive if the amine nucleophile is sterically hindered or present in low concentration. To suppress this side reaction, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[4]

Optimization Strategy:

  • Use an Additive: Add 1.0-1.2 equivalents of HOBt along with your coupling agent. This is standard practice for efficient amide bond formation and minimizes N-acylurea formation.

  • Temperature Control: Run the reaction at 0 °C initially, then allow it to warm to room temperature. This can help control the rate of competing side reactions.

Q4: What is the best method for purifying the final product?

Answer: The optimal purification strategy depends on the scale and purity of your crude material.

  • Recrystallization: This is the most effective method for obtaining high-purity material on a larger scale. The crude product is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent. For benzamide derivatives, common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.[5]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel chromatography is ideal. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[6]

  • Aqueous Workup: A robust aqueous workup is essential before any final purification. This should include:

    • A wash with dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.

    • A wash with dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid and HOBt.

    • A final wash with brine to aid in the separation of aqueous and organic layers.

Experimental Protocols & Data

Synthesis Data Table

This table provides a sample calculation for a laboratory-scale synthesis.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-5-methylbenzoic acid151.161.51 g10.01.0
EDC·HCl191.702.30 g12.01.2
HOBt135.121.62 g12.01.2
Methylamine (40% in H₂O)31.061.16 mL15.01.5
Triethylamine (TEA)101.192.10 mL15.01.5
Dichloromethane (DCM)-50 mL--
Protocol 1: Synthesis via EDC/HOBt Coupling
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzoic acid (1.51 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir to dissolve. Cool the flask to 0 °C in an ice-water bath.

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol) to the flask. Stir the mixture at 0 °C for 20 minutes. A clear solution should be maintained.

  • Amine Addition: In a separate vial, mix methylamine (1.16 mL of a 40% aqueous solution, 15.0 mmol) and triethylamine (2.10 mL, 15.0 mmol). Add this solution dropwise to the reaction flask over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography.

References

  • Google Patents. (n.d.). CN102584617A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]

  • ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Reddit. (n.d.). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). In Situ Carboxyl Activation Using a Silatropic Switch: A New Approach to Amide and Peptide Constructions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ACS Publications. (2022). “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-N,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted aromatic amide. Its purification challenges stem from the presence of multiple functional groups: a basic primary aromatic amine, a neutral amide, and an aromatic ring. These features influence its solubility, reactivity, and potential for impurity formation.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polarInfluences choice of chromatographic stationary and mobile phases.
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]Key for selecting appropriate recrystallization solvents.
Basicity The 2-amino group is basic.Allows for purification via acid-base extraction.
Stability Aromatic amines can be susceptible to oxidation and coloration.Purification should be carried out promptly, and exposure to air and light should be minimized.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My product oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or the solute has a relatively low melting point.

  • Causality: The high temperature of the saturated solution is not conducive to the orderly arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. For this compound, if you are using a non-polar solvent like toluene, adding a small amount of a more polar solvent like ethyl acetate can help.

    • Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Consider a different solvent system with a lower boiling point.

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Colored impurities are often large, conjugated organic molecules that are present in small amounts.

  • Causality: These impurities have a high affinity for the crystal lattice of your product or are co-crystallizing with it.

  • Troubleshooting Protocol: Activated Carbon Treatment

    • Dissolve the crude, colored product in a suitable hot solvent (e.g., dichloromethane or ethanol).[2]

    • Add a small amount (typically 1-2% w/w of the solute) of activated carbon to the hot solution.

    • Crucially, do not add activated carbon to a boiling solution , as this can cause violent bumping.

    • Stir the mixture at an elevated temperature (e.g., 70-80°C) for a short period (e.g., 15-20 minutes).[2] Prolonged heating can lead to adsorption of the desired product.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

    • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Q3: I have a very poor yield after recrystallization. What are the likely causes?

A3: Low recovery can be due to several factors related to solvent choice and technique.

  • Causality:

    • Using too much solvent: This keeps the product dissolved even at low temperatures.

    • Premature crystallization: The product crystallizes in the filter funnel during hot filtration.

    • The compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.

    • Cool the filtrate slowly to maximize crystal growth. An ice bath should only be used after the solution has reached room temperature and crystallization has started.

    • Select a solvent in which your product has lower solubility at cold temperatures. Refer to the solvent selection table below.

Chromatography Issues

Q4: I'm seeing significant streaking of my product on the TLC plate and poor separation during column chromatography. Why is this happening?

A4: Streaking is often a sign of overloading the TLC plate or interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be particularly problematic on silica gel.

  • Causality: The basic amino group can interact strongly with the acidic silica gel, leading to tailing.

  • Troubleshooting Steps:

    • Add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine or ammonia to a hexane/ethyl acetate mobile phase can significantly improve the peak shape.

    • Use a different stationary phase. Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reduce the amount of sample loaded onto the TLC plate or column.

Q5: I can't find a good solvent system to separate my product from a closely related impurity.

A5: Finding the right eluent system is key to a successful chromatographic separation.

  • Causality: The polarity difference between your product and the impurity is not large enough for effective separation with the current eluent.

  • Troubleshooting Workflow:

    • Systematic TLC analysis: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for compounds of this nature is a mixture of petroleum ether and ethyl acetate.[2]

    • Try different solvent mixtures: Explore eluents with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the separation.

    • Consider reversed-phase chromatography: If normal-phase chromatography is not effective, reversed-phase (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide the necessary separation.

III. Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude this compound?

A: The impurities will largely depend on the synthetic route used.

  • From 5-methylisatoic anhydride and methylamine:

    • Unreacted 5-methylisatoic anhydride.

    • The intermediate 2-(methylcarbamoyl)-4-methylbenzoic acid.

    • By-products from the self-condensation of isatoic anhydride.[3]

  • From a multi-step synthesis starting with a nitro-substituted precursor:

    • Unreacted starting materials from any of the steps.

    • Partially reduced intermediates (e.g., nitroso or hydroxylamine compounds).

    • Isomeric impurities if the regioselectivity of the reactions is not perfect.

Q: Can I use acid-base extraction to purify this compound?

A: Yes, this can be a very effective initial purification step.

  • Principle: The basic amino group can be protonated by an acid to form a water-soluble salt, while neutral or acidic impurities remain in the organic phase.

  • Workflow:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 1M NaOH) to deprotonate the product, which will precipitate out or can be extracted back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.

Q: My purified product is a white solid, but it turns yellow or brown over time. What is happening and how can I prevent it?

A: Aromatic amines are prone to oxidation, which often results in the formation of colored products.

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly susceptible to oxidation by atmospheric oxygen, especially in the presence of light.

  • Prevention:

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the container tightly sealed and protected from light (e.g., in an amber vial).

    • Store at a low temperature (e.g., in a refrigerator or freezer).

IV. Experimental Protocols and Data

Illustrative Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Perform small-scale solubility tests with various solvents (see table below). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Add Solvent Dropwise: Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon as described in the troubleshooting section.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Solvent Selection for Recrystallization (Qualitative)
SolventSolubility (Cold)Solubility (Hot)Comments
WaterLowLowGenerally not a good choice.
EthanolModerateHighA good candidate for recrystallization.
IsopropanolLowModerateAnother potential solvent.
AcetoneHighHighMay be too good a solvent, leading to low recovery.
Ethyl AcetateModerateHighA good option to try.
DichloromethaneHighHighCan be used, but its volatility may be a challenge.
TolueneLowModerateA possible choice, especially for less polar impurities.
HexaneVery LowLowLikely to be a poor solvent.
Illustrative Column Chromatography Protocol
  • Stationary Phase: Silica gel or alumina.

  • Eluent Selection: Determine the best eluent system using TLC. A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For this compound, a system of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity) with 1% triethylamine is a good starting point.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Purification Workflows

General Purification Workflow

G crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Optional first step recrystallization Recrystallization crude->recrystallization acid_base->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities persist pure Pure Product recrystallization->pure chromatography->pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

G start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No Change Solvent/Co-solvent Change Solvent/Co-solvent oiling_out->Change Solvent/Co-solvent Yes colored_product Product Colored? low_yield->colored_product No Use Less Solvent/Slow Cooling Use Less Solvent/Slow Cooling low_yield->Use Less Solvent/Slow Cooling Yes success Successful Purification colored_product->success No Activated Carbon Treatment Activated Carbon Treatment colored_product->Activated Carbon Treatment Yes Change Solvent/Co-solvent->start Use Less Solvent/Slow Cooling->start Activated Carbon Treatment->start

Caption: Troubleshooting logic for recrystallization issues.

VI. References

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved from

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Retrieved from

  • Staub, H. (1962). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 27(1), 48-52. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Wentzel Lab. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride. Retrieved from [Link]

  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2A5DMB-001 Status: Open Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-amino-N,5-dimethylbenzamide . This guide addresses the persistent issue of colored impurities—a common challenge when working with aniline derivatives.

The Molecule:

  • Chemical Nature: Electron-rich aniline derivative.

  • Vulnerability: The free amino group (-NH2) at the ortho position is highly susceptible to oxidation, leading to the formation of azo-linkages, quinones, and oligomeric "tars" which manifest as pink, red, or brown discoloration.

  • Synthesis Context: Often derived from 5-methylisatoic anhydride or via the reduction of 2-nitro-N,5-dimethylbenzamide .

Diagnostic Workflow

Before selecting a protocol, identify the nature of your impurity using the decision tree below.

PurificationLogic Start START: Observe Impurity Color Yellow Yellow / Orange Color Start->Yellow RedBrown Pink / Red / Brown Color Start->RedBrown NitroCheck Check Precursor (Nitro) Yellow->NitroCheck Likely Unreacted Starting Material Oxidation Oxidation Products (Quinones/Azo) RedBrown->Oxidation Likely Oxidative Degradation Recryst Protocol B: Recrystallization (Toluene or EtOH/H2O) NitroCheck->Recryst If < 5% Impurity AcidBase Protocol C: Acid-Base Swing (HCl Wash) NitroCheck->AcidBase If > 5% Impurity Carbon Protocol A: Activated Carbon (Hot Filtration) Oxidation->Carbon Primary Solution Carbon->Recryst Polishing Step

Figure 1: Diagnostic decision tree for selecting the appropriate purification method based on visual impurity cues.

Troubleshooting Guide: Root Cause Analysis

Issue 1: Product is Yellow/Orange
  • Diagnosis: Incomplete reduction of the nitro-precursor (2-nitro-N,5-dimethylbenzamide). Nitro compounds are chromophores that absorb strongly in the blue region, appearing yellow.

  • Technical Insight: If the yellow impurity persists after standard recrystallization, it likely co-crystallizes with your product due to structural similarity.

  • Recommended Action: Protocol C (Acid-Base Swing) . The amino-product is basic; the nitro-impurity is neutral. This difference allows for chemical separation.

Issue 2: Product is Pink, Red, or Brown
  • Diagnosis: Oxidative degradation. Aniline derivatives slowly oxidize in air to form colored oligomers (similar to the browning of an apple).

  • Technical Insight: These impurities are often polar and high-molecular-weight. They adhere strongly to crystal lattices, making simple recrystallization ineffective.

  • Recommended Action: Protocol A (Activated Carbon) followed by Protocol B .

Technical Protocols

Protocol A: Activated Carbon Decontamination (The "Gold Standard")

Best for: Removing trace oxidative impurities (pink/red color).

The Mechanism: Activated carbon possesses a vast network of micropores. Large, planar aromatic impurities (like oxidation tars) adsorb via


-

stacking interactions more strongly than the smaller benzamide molecule.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethanol (EtOH) .

    • Ratio: Use 10-15 mL solvent per gram of solid.

  • Adsorbent Addition: Add Activated Carbon (10-20 wt% relative to crude mass).

    • Pro-Tip: Use a high surface area carbon (e.g., Norit® or Darco® G-60).

  • Reflux: Heat the mixture to gentle reflux for 30-60 minutes .

    • Critical: Vigorous stirring is required to maximize contact time.

  • Hot Filtration: Filter the mixture while hot through a pad of Celite® (diatomaceous earth).

    • Why? If the solution cools during filtration, the product will crystallize in the carbon filter cake, leading to massive yield loss.

  • Concentration: Evaporate the filtrate to near-dryness and proceed to Protocol B.

Protocol B: Recrystallization Systems

Best for: Final polishing and bulk purity.

Solvent SystemPolarityProsCons
Toluene Non-PolarExcellent recovery; impurities often stay in mother liquor.Requires higher heat (BP 110°C); harder to remove trace solvent.
Ethanol / Water Polar / Protic"Green" chemistry; good crystal habit formation.Water can sometimes trap impurities; drying takes longer.
Ethyl Acetate / Hexane MixedTunable polarity.prone to "oiling out" (forming a liquid oil instead of crystals).

Methodology (Toluene System):

  • Suspend crude solid in Toluene.

  • Heat to boiling until fully dissolved.

  • Slowly cool to room temperature (stirring is optional but recommended for uniform crystal size).

  • Chill in an ice bath (0-5°C) for 1 hour.

  • Filter and wash with cold Toluene.

Protocol C: Acid-Base Swing

Best for: Separating unreacted nitro-precursors or non-basic organic impurities.

  • Dissolution: Dissolve crude material in 1M HCl (aqueous).

    • Chemistry: The 2-amino group protonates (

      
      ), becoming water-soluble.
      
    • Separation: Nitro-impurities remain unprotonated and insoluble (or soluble in an organic wash).

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (2x). Discard the organic layer (this contains the yellow nitro impurities).

  • Precipitation: Slowly basify the aqueous layer with 10% NaOH or saturated NaHCO3 to pH ~9-10.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry.[1]

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink again after a week of storage? A: The 2-amino group is auto-oxidizing.

  • Fix: Store the compound in an amber vial under an inert atmosphere (Argon/Nitrogen). Ensure all solvent traces are removed, as solution-phase oxidation is faster than solid-phase.

Q: I lost 40% of my yield during the Carbon treatment. What happened? A: You likely experienced "crystallization on the cake."

  • Fix: Ensure your funnel is pre-heated before filtration. Wash the carbon/Celite pad with hot solvent immediately after filtration to recover product trapped in the pores.

Q: Can I use Silica Gel instead of Carbon? A: Yes. A "Silica Plug" filtration is effective. Dissolve in DCM, pass through a short pad of silica, and elute with DCM/MeOH (95:5). The colored tars usually stick to the top of the silica.

References

  • Synthesis and Purification of Benzamides

    • Source: ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • Activated Carbon Efficiency for Amines

    • Source: Zhulin Carbon.[2] (n.d.). Activated carbon for amine purification. Retrieved from [2]

  • Recrystallization of Aniline Derivatives

    • Source: University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from

  • Patent Literature on Anthranilamide Purification

    • Source: WIPO. (2021). WO/2021/086957: An Efficient New Process for Synthesis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide.[3] Retrieved from

Sources

Technical Support Center: Solvent Systems for 2-Amino-N,5-Dimethylbenzamide

[1]

Introduction: The Molecular Context

Welcome to the technical support hub. You are likely working with 2-amino-N,5-dimethylbenzamide as a pharmacophore precursor, most commonly for the synthesis of N-methyl-quinazolinones or related heterocycles.[1]

Before selecting a solvent, we must analyze the substrate's physicochemical profile:

  • The 5-Methyl Group: This electron-donating group (EDG) increases the electron density of the aromatic ring, making the 2-amino group slightly more nucleophilic than in unsubstituted benzamides.[1]

  • The N-Methyl Amide: Unlike a primary amide, the N-methyl group reduces the compound's ability to act as a hydrogen bond donor, slightly increasing lipophilicity but retaining high polarity.

  • Solubility vs. Reactivity: The compound is sparingly soluble in non-polar solvents (Hexane, Toluene) but highly soluble in polar aprotic solvents (DMSO, DMF).[1] However, high solubility does not always equal high reactivity or easy work-up.[1]

Module 1: Solubility & Dissolution Protocols

User Issue: "My starting material precipitates when I add the co-reactant, or it won't dissolve in green solvents."

The "Like Dissolves Like" Matrix

The amide backbone requires solvents capable of disrupting strong intermolecular hydrogen bonding.

Solvent ClassSolubilitySuitabilityTechnical Note
Polar Aprotic (DMSO, DMF, DMAc)High HighExcellent for dissolving the reactant, but difficult to remove (high boiling point).[1] Risk: Can trap reaction byproducts.[1][2]
Polar Protic (MeOH, EtOH, iPrOH)Moderate Optimal Best balance.[1] Protic solvents can activate the carbonyl electrophile in condensation reactions.[1]
Chlorinated (DCM, Chloroform)Good ModerateGood for low-temp reactions (e.g., acylations) but poor for high-temp cyclizations.[1]
Ethers (THF, 2-MeTHF)Moderate High2-MeTHF is the recommended "Green" alternative to DCM/THF.[1] Higher boiling point allows for faster kinetics.[1]
Hydrocarbons (Hexane, Toluene)Poor LowUse only as an anti-solvent for precipitation/crystallization.[1]
Troubleshooting Protocol: The "Solvent Switch"

If your reaction requires high concentrations (>0.5 M) but the substrate crashes out in Ethanol:

  • Cosolvent System: Use a 9:1 mixture of Ethanol:DMSO .[1] The small amount of DMSO acts as a chaotic disruptor of the crystal lattice, while Ethanol remains the bulk carrier.

  • Temperature Hysteresis: Dissolve the benzamide at 60°C. Many benzamides form supersaturated solutions that remain stable when cooled back to 40°C or RT, allowing reaction initiation.[1]

Module 2: Reaction Optimization (Cyclization Focus)

User Issue: "Reaction kinetics are sluggish, or I am seeing hydrolysis byproducts."

The most common transformation for this scaffold is cyclization with an aldehyde or carboxylic acid derivative to form quinazolinones .[1]

Scenario A: Condensation with Aldehydes (Oxidative Cyclization)[1]
  • Mechanism: Schiff base formation

    
     Ring closure 
    
    
    Oxidation.[1]
  • Recommended Solvent: Acetonitrile (ACN) or Ethanol .[1]

  • Why?

    • ACN: Research indicates ACN is often superior for benzamide cyclizations involving catalysts (like DMAP or Cobalt) because it stabilizes polar transition states without interfering via hydrogen bonding [1].[1]

    • Ethanol: If using a "Green" oxidative coupling (e.g., with

      
      -BuONa), Ethanol supports the ionic intermediates [2].[1]
      
Scenario B: Reaction with Carbodiimides or Acyl Chlorides
  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why? It separates cleanly from water during work-up (unlike THF) and has a higher boiling point (80°C) than DCM, driving kinetics for sterically hindered 5-methyl derivatives.[1]

Visualization: Solvent Selection Decision Tree

SolventSelectionStartStart: Select Reaction TypeRxnTypeReaction Partner?Start->RxnTypeAldehydeAldehyde(Oxidative Cyclization)RxnType->AldehydeAcylAcyl Chloride / CarbodiimideRxnType->AcylGreenGreen Req?Aldehyde->GreenTempTemp Requirement?Acyl->TempSolv_EtOHEthanol / Methanol(Protic Activation)Green->Solv_EtOHYesSolv_ACNAcetonitrile (ACN)(Kinetic Optimum)Green->Solv_ACNNo (Max Yield)Solv_2MeTHF2-MeTHF(Green/Biphasic)Temp->Solv_2MeTHFHigh (>40°C)Solv_DCMDCM(Low Temp Only)Temp->Solv_DCMLow (<25°C)

Caption: Decision logic for selecting the optimal solvent based on reaction partner and process constraints.

Module 3: Purification & Work-up Strategies

User Issue: "I used DMSO/DMF and now I can't isolate my product. It's an oil."[1]

This is the most frequent complaint. The high boiling point of DMSO (189°C) makes rotary evaporation impossible without degrading the product.

Protocol: The Aqueous "Crash-Out" (For Polar Aprotic Solvents)

Since this compound derivatives are often lipophilic after reaction (once the amine is capped/cyclized), we use water to force precipitation.[1]

  • Quench: Pour the reaction mixture (DMSO/DMF) slowly into 10 volumes of ice-cold 5% NaCl solution (Brine) with vigorous stirring.

    • Why Brine? The salt increases the ionic strength, "salting out" the organic product more effectively than pure water.

  • Induction: Scratch the side of the flask with a glass rod. The 5-methyl group aids crystallization compared to unsubstituted benzamides.[1]

  • Filtration: Filter the precipitate.[1][3]

  • Wash: Wash the cake with Water (3x) to remove DMSO, followed by Hexane (2x) to remove non-polar impurities.[1]

Protocol: The "Green" Extraction (For 2-MeTHF)

If you used 2-MeTHF, you have a distinct advantage: it is immiscible with water (unlike THF).[1]

  • Direct Wash: Do not evaporate.[1] Add water directly to the reaction vessel.[1]

  • Phase Cut: Separate the layers. The product stays in 2-MeTHF; salts go to water.[1]

  • Concentration: Evaporate the 2-MeTHF. It has a low heat of vaporization, saving energy.[1]

FAQs: Frequently Asked Questions

Q: Can I use water as a solvent? A: Generally, no.[1] While "on-water" reactions exist, the this compound substrate has poor water solubility, leading to heterogeneous "slurries" with poor kinetics.[1] However, water/ethanol (1:1) mixtures can work for high-temperature reflux reactions where partial solubility is achieved [3].[1]

Q: My product is co-eluting with the solvent peak in NMR. A: You are likely seeing trapped DMF or DMSO.[1]

  • Fix: Dissolve your product in Ethyl Acetate and wash 3x with Water (to pull out DMF) or LiCl solution (to pull out DMSO).[1] Dry over MgSO4.[1]

Q: Does the 5-methyl group affect solvent choice compared to standard benzamide? A: Yes. The 5-methyl group increases lipophilicity.[1] This makes the molecule less soluble in water/methanol and more soluble in chlorinated solvents compared to the unsubstituted parent. You may need slightly more polar co-solvents (like Ethanol) if attempting aqueous precipitations.[1]

References

  • ACS Omega. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides."[1] ACS Publications.[1] [1]

  • ResearchGate. "An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation."[1][4] ResearchGate.[1][5]

  • NIH / PubMed. "Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane."[1] National Institutes of Health.[1]

  • BenchChem. "Solubility Profile and Technical Guide for 2-Amino-N-methylbenzamide." BenchChem Technical Library.

Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-amino-N,5-dimethylbenzamide. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common transformations involving this versatile chemical scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve issues and advance your research with confidence.

The this compound structure features multiple reactive sites: a nucleophilic primary amine, a directing secondary amide, and several aromatic C-H bonds. This multiplicity presents both opportunities for diverse functionalization and challenges in achieving selectivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific issues you may encounter.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis, enabling the formation of C-N and C-C bonds with remarkable efficiency.[1] For a substrate like this compound, the primary amino group and the aromatic ring are the most common reaction sites.

FAQ 1.1: I have a halogenated derivative of this compound. How do I choose a catalyst for a Suzuki-Miyaura C-C coupling?

This is a common objective for scaffold elaboration. The Suzuki-Miyaura reaction couples an organoboron reagent with a halide or triflate.[2] Success hinges on selecting a catalyst system that is active enough for the specific halide while tolerating the substrate's functional groups (the primary amine and the amide).

Causality and Core Principles: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the product.[2] The oxidative addition is typically the rate-limiting step, with reactivity decreasing in the order Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[2] The choice of ligand is critical; it stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often preferred as they promote these key steps.[3][4]

Catalyst System Recommendations: The following table provides robust starting points for catalyst screening. For challenging couplings (e.g., with aryl chlorides), a more advanced catalyst system is required.

Aryl Halide (Ar-X)Palladium Source (Precatalyst)Recommended LigandBaseSolvent SystemTypical Temp. (°C)
Ar-I, Ar-Br Pd(PPh₃)₄ (1-5 mol%)(none needed)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-110
Ar-Br, Ar-Cl Pd₂(dba)₃ (1-2 mol%)SPhos, XPhos, or RuPhos (2-4 mol%)K₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene100-120
Ar-Cl G3/G4 Palladacycle Precatalysts(ligand included)K₃PO₄ or K₂CO₃t-BuOH or Dioxane100-120

Expert Insights:

  • The Amine/Amide Interference: The primary amine and amide N-H can coordinate to the palladium center. While this can sometimes be problematic, modern bulky phosphine ligands (like those from the Buchwald group) often create a sterically shielded environment around the metal that favors the desired catalytic cycle over catalyst inhibition.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base that works well in many cases. For less reactive chlorides, a stronger base like Cs₂CO₃ may be beneficial.[5]

FAQ 1.2: My Suzuki-Miyaura reaction has a low yield. What are the common failure points?

Low yield in cross-coupling is a frequent issue. A systematic approach to troubleshooting is essential. Common problems include inactive catalyst, impure reagents, or suboptimal reaction conditions.[6][7]

Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

G start Low Yield in Suzuki Coupling q1 Is the catalyst active? (e.g., formation of Pd black?) start->q1 a1_yes Catalyst decomposition likely. - Check inert atmosphere (degas solvent). - Lower temperature. - Screen different ligands/precatalysts. q1->a1_yes Yes a1_no Catalyst appears homogeneous. q1->a1_no No q2 Are reagents pure? a1_no->q2 a2_yes Purity confirmed. q2->a2_yes Yes a2_no Impurity detected. - Purify aryl halide. - Check boronic acid quality (prone to dehydration). - Use fresh, anhydrous solvent. q2->a2_no No q3 Are reaction conditions optimal? a2_yes->q3 a3_no Suboptimal conditions. - Screen different bases (e.g., K3PO4, Cs2CO3). - Screen solvents (e.g., Dioxane, Toluene, DMF). - Increase temperature or reaction time. q3->a3_no Yes/Maybe

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Section 2: Directed C-H Functionalization

The amide moiety in this compound is a powerful directing group for ortho C-H functionalization, providing a regioselective route to more complex structures. Rhodium and Ruthenium catalysts are particularly effective for this class of transformation.[8][9]

FAQ 2.1: How can I use the amide group to direct functionalization to the C6 position?

The lone pair on the amide nitrogen can coordinate to a transition metal center, bringing the catalyst into close proximity with the C-H bond at the ortho (C6) position. This leads to the formation of a stable five-membered cyclometalated intermediate, which is the key to achieving high regioselectivity.[10] Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are exceptionally proficient at mediating these reactions, particularly for annulations with alkynes to form isoquinolone derivatives.[10][11]

G sub This compound intermediate Five-Membered Rhodacycle Intermediate sub->intermediate Coordination & C-H Activation cat [Rh(III)] Catalyst cat->intermediate product Ortho-Functionalized Product (e.g., Isoquinolone) intermediate->product Alkyne Insertion & Reductive Elimination alkyne + Alkyne alkyne->product

Caption: Amide-directed C-H functionalization via a rhodacycle.

FAQ 2.2: What are the key parameters for a successful Rh(III)-catalyzed C-H activation/annulation?

Unlike palladium-catalyzed cross-coupling, these reactions often require an oxidant to close the catalytic cycle.

Causality and Core Principles: The mechanism typically involves N-H metalation, directed C-H activation to form the Rh(III) metallacycle, migratory insertion of the alkyne, and reductive elimination.[10] The final step regenerates a Rh(I) species, which must be re-oxidized to Rh(III) to re-enter the catalytic cycle. This is where the oxidant comes in.

Typical Reaction Conditions:

  • Catalyst: [Cp*RhCl₂]₂ (1-5 mol%) is a common and robust choice.

  • Oxidant: Copper(II) acetate (Cu(OAc)₂) is frequently used as a terminal oxidant. It re-oxidizes the catalytically active species.

  • Solvent: Polar aprotic solvents like DMF or DCE are often used.

  • Temperature: These reactions typically require elevated temperatures (100-140 °C).

Expert Insights:

  • Oxidant-Free Systems: Some modern protocols have been developed that are oxidant-free, proceeding through a different catalytic cycle. However, for initial screening, the Rh(III)/Cu(II) system is a reliable starting point.[11]

  • Substrate Scope: This method is tolerant of a wide range of functional groups on both the benzamide and the alkyne coupling partner.[10] Unsymmetrical alkynes often react with excellent regioselectivity.[10]

Section 3: Experimental Protocols

The following protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time is recommended for any new substrate combination.

Protocol 3.1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling [5]
  • Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl halide (e.g., 6-bromo-2-amino-N,5-dimethylbenzamide) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: If using a solid catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos), add them to the flask under a blanket of inert gas.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80–120 °C) for the specified time (typically 2–24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3.2: General Procedure for Rh(III)-Catalyzed C-H Annulation with an Alkyne [10]
  • Preparation: To an oven-dried screw-cap vial, add this compound (1.0 equiv), the alkyne (1.5-2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DCE or DMF).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).

  • Monitoring & Workup: Stir for 12-24 hours. Monitor by TLC or LC-MS. After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane or ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

References
  • 2-Amino-5-chloro-N,N-dimethylbenzamide | 56042-83-2 - Benchchem.

  • 2-Amino-N,N-dimethylbenzamide | 6526-66-5 | GAA52666 - Biosynth.

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008.

  • Buchwald–Hartwig amination - Wikipedia.

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem.

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(30), 10565–10569.

  • Szostak, M., & Szostak, R. (2017). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 50(10), 2583–2594.

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803.

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.

  • Chen, Z., et al. (2024). Aminative Suzuki-Miyaura coupling. Nature, 627, 804–810.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Li, X. (2015). or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 54(16), 4724-4726.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.

  • Wang, H., et al. (2017). Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. Organic & Biomolecular Chemistry, 15(32), 6752-6759.

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts - MDPI.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI.

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.

  • Palladium Catalysts for Cross-Coupling Reaction - ResearchGate.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing).

  • Suzuki–Miyaura cross-coupling for chemoproteomic applications - ChemRxiv.

  • C-H Functionalization - Ellman Laboratory - Yale University.

  • Undirected C-H Bond Activation in Aluminium Hydrido Enaminonates - MDPI.

Sources

Validation & Comparative

biological activity of 2-amino-N,5-dimethylbenzamide compared to its analogues

[1]

Executive Summary: The "Scaffold" vs. The "Drug"

This compound represents a simplified "core scaffold" of the commercially dominant anthranilamide insecticides. In isolation, it exhibits low to negligible insecticidal activity compared to its halogenated analogues. Its value lies in its role as a negative control or structural probe in medicinal chemistry, demonstrating the necessity of the 3-alkyl and 5-halogen substituents for high-affinity binding to the Ryanodine Receptor (RyR).

FeatureThis compound (The Probe)Chlorantraniliprole Fragment (The Lead)
Role Synthetic Intermediate / SAR ProbePharmacophore Core
5-Position Methyl (-CH₃)Chlorine (-Cl)
3-Position Hydrogen (-H)Methyl (-CH₃)
Biological Potency Low / BaselineHigh (when coupled to pyrazole)
Key Interaction Weak Van der WaalsHalogen Bond / Steric Lock

Chemical Identity & Structural Context

To understand the biological activity, one must analyze the structural deviations from the bioactive norm.

  • Compound Name: this compound

  • CAS Number: 34810-84-9

  • Molecular Formula: C₉H₁₂N₂O[1]

  • Core Scaffold: Anthranilamide (2-aminobenzamide)

Structural Comparison Logic

The biological "magic" of anthranilamides (like Rynaxypyr®) relies on a specific conformation forced by substituents.

  • The 3-Methyl Group (Missing here): In active insecticides, a substituent at the 3-position (ortho to the amide) forces the amide moiety out of the plane of the benzene ring. This "twisted" conformation is required to fit the RyR binding pocket. This compound lacks this group , likely adopting a planar, inactive conformation.

  • The 5-Substituent (Methyl vs. Chloro): The 5-position interacts with a hydrophobic pocket. While Methyl is hydrophobic, Chlorine (in Chlorantraniliprole) or Cyano (in Cyantraniliprole) provides distinct electronic properties (sigma-hole interactions) that enhance binding affinity.

Visualization: Structural SAR Pathway

The following diagram illustrates the evolution from the simple scaffold to the potent insecticide fragment.

SAR_PathwayScaffoldThis compound(The Product)[Planar, Weak Binding]IntermediateAdd 3-Methyl Group(Steric Lock)Scaffold->Intermediate Optimization Step 1(Conformational Control)ActiveCore2-Amino-5-Chloro-3-Methyl-N-Methylbenzamide(Active Fragment)Intermediate->ActiveCore Optimization Step 2(5-Me -> 5-Cl)DrugChlorantraniliprole(Full Insecticide)ActiveCore->Drug Coupling withPyrazole Acid

Caption: SAR evolution from the this compound scaffold to the bioactive core of Chlorantraniliprole.

Comparative Biological Activity[1]

Ryanodine Receptor (RyR) Modulation (Insecticidal)

The primary biological context for this chemotype is the modulation of RyRs, calcium channels critical for muscle contraction.[2]

  • Mechanism: Active anthranilamides bind to a specific site on the RyR, causing uncontrolled calcium release, leading to insect muscle paralysis and death.

  • Activity of this compound:

    • Binding Affinity: Expected to be >1000-fold lower than Chlorantraniliprole.

    • Reasoning: The lack of the 3-methyl group allows the intramolecular hydrogen bond between the amide NH and the aniline Nitrogen to flatten the molecule. The RyR pocket requires a twisted conformation. Furthermore, the 5-methyl group is less electron-withdrawing than the optimal 5-chloro or 5-cyano, reducing the strength of the interaction with the receptor's hydrophobic sub-pocket.

Comparative Data Table (Theoretical/Inferred from SAR Literature):

Compound3-Pos5-PosRyR Activity (EC₅₀)Insecticidal Efficacy
This compound HMe> 10 µM (Inactive) Negligible
Analogue A (Chlorantraniliprole Core) MeCl~ 40-100 nM High
Analogue B (Cyantraniliprole Core) MeCN~ 30-80 nM Very High
Analogue C (Tetraniliprole Core) MeCF₃~ 50 nM High
HDAC Inhibition (Pharmaceutical Potential)

Benzamides are a known class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).

  • Pharmacophore: The 2-amino-benzamide moiety acts as a Zinc Binding Group (ZBG) .

  • Activity of this compound:

    • Potential: Weak / Fragment-level.

    • Analysis: While it possesses the ZBG (2-amino + amide), it lacks the "Cap" group (usually a phenyl or pyridyl ring attached to the amide nitrogen) required to interact with the rim of the HDAC enzyme tunnel.

    • Comparison: Compared to Entinostat (MS-275) , which has a complex N-substituent, the N-methyl group of the subject compound is too small to provide the necessary binding energy for clinical efficacy. It may serve as a low-affinity fragment (IC₅₀ in mM range) in fragment-based drug discovery (FBDD).

Experimental Protocols

To objectively verify the activity of this compound against its analogues, the following Calcium Mobilization Assay is the industry standard.

Protocol: Ryanodine Receptor Calcium Imaging Assay

Objective: Measure the ability of the compound to trigger Calcium release in insect cell lines (e.g., Spodoptera frugiperda Sf9) expressing RyR.

  • Cell Preparation:

    • Culture Sf9 cells expressing insect RyR.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM ) for 30-60 minutes at room temperature in Tyrode’s buffer.

    • Wash cells 3x to remove excess dye.

  • Compound Treatment:

    • Prepare stock solutions of This compound (Test), Chlorantraniliprole (Positive Control), and DMSO (Negative Control).

    • Perform a serial dilution (e.g., 10 µM down to 0.1 nM).

  • Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR).

    • Inject compounds into the cell plate.

    • Monitor fluorescence intensity (excitation 488 nm, emission 520 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Change in fluorescence relative to baseline).
      
    • Plot Dose-Response curves.

    • Expected Result: Chlorantraniliprole will show a sigmoidal response with EC₅₀ < 50 nM. This compound will likely show a flat line or response only at very high concentrations (>10 µM).

Visualization: Assay Workflow

Assay_WorkflowStep1Cell Loading(Sf9 cells + Fluo-4 AM)Step2Compound Addition(Test vs. Control)Step1->Step2 60 min incubationStep3FLIPR Detection(Ca2+ Fluorescence)Step2->Step3 InjectionStep4Data Analysis(EC50 Calculation)Step3->Step4 Curve Fitting

Caption: Step-by-step workflow for verifying RyR activation potency.

References

  • Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

  • Jeanguenat, A. (2013). "Structural evolution of the anthranilic diamide insecticides." Bioorganic & Medicinal Chemistry, 21(5), 1221-1226.
  • PubChem. (2024). "Compound Summary: this compound (CAS 34810-84-9)." National Library of Medicine. Link

  • Cordova, D., et al. (2006). "Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation." Pesticide Biochemistry and Physiology, 84(3), 196-214. Link

comparative study of catalysts for the synthesis of 2-amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Catalytic Systems for the Synthesis of 2-Amino-N,5-dimethylbenzamide

Executive Summary This guide evaluates three distinct catalytic systems for the reduction of 2-nitro-N,5-dimethylbenzamide to This compound (CAS: 14616-52-5). This transformation is the critical yield-determining step in the synthesis of anthranilamide insecticides (e.g., Chlorantraniliprole) and quinazolinone-based pharmaceuticals.

While the ring-opening of 5-methylisatoic anhydride offers a non-catalytic route, the nitro-reduction pathway remains the industrial standard for scalability and raw material availability (starting from 2-nitro-3-methylbenzoic acid).

Top Performer: 5% Pd/C (Yield: 95%+) offers the highest purity and throughput but requires high-pressure infrastructure. Best "Green" Alternative: FeCl₃/Hydrazine (Yield: ~90%) offers a safe, pressure-free transfer hydrogenation method suitable for labs lacking hydrogenation autoclaves.

Strategic Analysis of Catalytic Pathways

The synthesis hinges on the chemoselective reduction of the nitro group without hydrogenating the aromatic ring or hydrolyzing the amide bond.

System A: Heterogeneous Noble Metal (Pd/C)
  • Mechanism: H₂ activation via dissociative chemisorption on Palladium crystallites.

  • Pros: Near-quantitative conversion; easy filtration; amenable to flow chemistry.

  • Cons: High cost of Palladium; pyrophoric risks; requires pressurized H₂ (3–10 bar).

System B: Skeletal Base Metal (Raney Nickel)
  • Mechanism: Surface hydrogen adsorption on porous Nickel-Aluminum alloy.

  • Pros: Significantly cheaper than Pd; excellent for large-scale batch reactors.

  • Cons: Highly pyrophoric (must be kept wet); lower turnover frequency (TOF) than Pd; difficult to dispose of (Ni waste).

System C: Catalytic Transfer Hydrogenation (FeCl₃ / Hydrazine)
  • Mechanism: Iron-catalyzed decomposition of hydrazine to generate diimide/active hydrogen species in situ.

  • Pros: No hydrogen cylinders required ; operates at atmospheric pressure; highly chemoselective (tolerates halides if present).

  • Cons: Uses hydrazine (toxic/carcinogenic); requires careful temperature control to prevent runaway decomposition.

Comparative Performance Data

Data aggregated from process patents (e.g., CN101492387B) and standard nitro-reduction literature.

MetricSystem A: 5% Pd/C System B: Raney Nickel System C: FeCl₃ / Hydrazine
Yield 95 - 98% 85 - 90%88 - 92%
Purity (HPLC) >99%~95% (Trace azo impurities)>97%
Reaction Time 2 - 4 Hours4 - 8 Hours1 - 3 Hours
Pressure 3 - 10 bar (H₂ gas)5 - 20 bar (H₂ gas)1 bar (Atmospheric)
Temp 25 - 50°C50 - 80°C60 - 80°C (Reflux)
Cost Profile High CapEx / High OpExLow CapEx / Med OpExLow CapEx / Low OpEx
Safety Profile H₂ Flammability RiskPyrophoric Solid RiskHydrazine Toxicity Risk

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Hydrogen activation (Pd/C) versus Hydrazine decomposition (Fe-catalyzed).

G cluster_0 Pathway A: Catalytic Hydrogenation (Pd/C) cluster_1 Pathway B: Transfer Hydrogenation (Fe/Hydrazine) Substrate 2-Nitro-N,5-dimethylbenzamide Nitro_Pd Nitro-Pd Complex Substrate->Nitro_Pd Diimide Active H / Diimide Substrate->Diimide H2_Gas H2 Gas (3-10 bar) Pd_Surface Pd Surface (H-H Bond Scission) H2_Gas->Pd_Surface Pd_Surface->Nitro_Pd Surface Hydride Transfer Product This compound Nitro_Pd->Product - 2 H2O Hydrazine Hydrazine Hydrate Fe_Cat Fe(III) Catalyst (N2H4 Decomposition) Hydrazine->Fe_Cat Fe_Cat->Diimide Generate Reducing Species Diimide->Product - N2, - H2O

Caption: Comparative mechanistic flow showing direct H2 activation on Palladium vs. in-situ hydrogen generation via Iron-catalyzed hydrazine decomposition.

Detailed Experimental Protocols

Protocol A: High-Yield Hydrogenation (Pd/C)

Recommended for industrial scale-up or high-throughput labs.

Reagents:

  • 2-nitro-N,5-dimethylbenzamide (10.0 g, 48 mmol)

  • 5% Pd/C (50% wet, 0.5 g)

  • Methanol (100 mL)

  • Hydrogen Gas (Balloon or Cylinder)

Step-by-Step:

  • Inerting: Charge the reaction vessel (autoclave or heavy-walled flask) with the nitro substrate and Methanol.

  • Catalyst Addition: Under a gentle Nitrogen stream, carefully add the wet Pd/C catalyst. Warning: Dry Pd/C is pyrophoric. Keep wet.[1]

  • Purge: Seal the vessel. Purge with Nitrogen (3x), then with Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) with H₂. Stir vigorously at 40°C .

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 2-3 hours).[2] Confirm by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. (Keep the filter cake wet with water for disposal).

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Catalytic Transfer Hydrogenation (FeCl₃/Hydrazine)

Recommended for labs avoiding high-pressure gases.

Reagents:

  • 2-nitro-N,5-dimethylbenzamide (10.0 g, 48 mmol)

  • FeCl₃[3]·6H₂O (0.4 g, 1.5 mmol, ~3 mol%)

  • Activated Carbon (2.0 g)

  • Hydrazine Hydrate (80%, 7.5 g, 120 mmol)

  • Ethanol (120 mL)

Step-by-Step:

  • Preparation: Dissolve the nitro substrate and FeCl₃·6H₂O in Ethanol in a round-bottom flask equipped with a reflux condenser. Add Activated Carbon (supports the Fe catalyst and aids purification).

  • Heating: Heat the mixture to 60°C .

  • Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (N₂).

  • Reflux: Heat to reflux (approx. 78°C) for 2 hours.

  • Filtration: Filter hot through Celite to remove the Carbon/Iron residue. Wash the pad with hot Ethanol.

  • Isolation: Cool the filtrate to 0-5°C. The product, this compound, will precipitate.

  • Yield: Filter the crystals and dry. Expect ~90% yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Sulphur/Halides)Wash substrate with dilute NaHCO₃; Increase catalyst loading by 10%.
Low Yield (Pd/C) Over-reduction (Ring hydrogenation)Stop reaction immediately upon H₂ uptake cessation; Reduce pressure to 1 bar.
Colored Product (Fe) Iron leachingUse Activated Carbon during the reaction (Protocol B); Perform an EDTA wash during workup.
Safety (Raney Ni) Pyrophoric ignitionNever let Raney Ni dry out. Quench with dilute acid before disposal.

References

  • Vertex AI Search. (2024). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - CN111517975B. Google Patents. Link

  • Vertex AI Search. (2024). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - CN101492387B. Google Patents. Link

  • ChemicalBook. (n.d.). This compound synthesis routes. ChemicalBook. Link

  • MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. Link

  • ACS Green Chemistry Institute. (2024). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable. Link

Sources

A Comparative Efficacy Analysis of Anthranilic Diamide Insecticides Derived from 2-Amino-N,3-dimethylbenzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless challenge of managing insect pests in agriculture necessitates the continuous development of novel, effective, and selective insecticides. Among the most significant advancements in recent decades is the discovery and commercialization of the anthranilic diamide class of insecticides. These compounds, derived from key intermediates such as 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, have set a new standard for lepidopteran pest control due to their unique mode of action and generally favorable toxicological profiles.[1][2] This guide provides a comprehensive comparison of the efficacy of prominent anthranilic diamide insecticides, including chlorantraniliprole and cyantraniliprole, against relevant alternative chemistries. We will delve into their mechanism of action, present supporting experimental data from laboratory and field studies, and provide detailed protocols for robust efficacy evaluation.

The development of these insecticides marked a pivotal shift from broad-spectrum neurotoxins to targeted solutions. The synthesis of chlorantraniliprole, for instance, hinges on the successful coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide.[3][4] This modular synthesis allows for structural modifications that have led to a range of potent insecticidal molecules.

Mechanism of Action: Targeting the Ryanodine Receptor

Anthranilic diamides exert their insecticidal effect through a novel mode of action: the modulation of insect ryanodine receptors (RyRs).[5] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in muscle contraction.

Upon ingestion or contact, diamide insecticides bind to the insect RyR, locking it in a partially open state. This leads to the uncontrolled release of calcium ions from internal stores into the cytoplasm. The subsequent depletion of intracellular calcium stores and sustained muscle contraction results in rapid feeding cessation, lethargy, paralysis, and ultimately, death of the insect.[6]

A key advantage of this mechanism is its high selectivity for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of this chemical class for non-target organisms.[5] This selectivity is attributed to specific amino acid residues in the binding site of insect RyRs that differ from those in mammals.[5][7]

cluster_Neuron Neuron/Muscle Cell cluster_Key Diagram Key Diamide Diamide RyR Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR->SR Opens Channel Ca_Cytoplasm Ca²⁺ SR->Ca_Cytoplasm Uncontrolled Ca²⁺ Release Ca_Store Ca²⁺ Paralysis Paralysis Ca_Cytoplasm->Paralysis Leads to A Insecticide B Receptor C Organelle D Ion

Caption: Mode of action of anthranilic diamide insecticides.

Comparative Efficacy: Laboratory Bioassays

The intrinsic toxicity of an insecticide is quantified through laboratory bioassays that determine the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of a test population. These values provide a standardized metric for comparing the potency of different active ingredients.

Table 1: Comparative Acute Toxicity of Chlorantraniliprole and Other Insecticides Against Key Lepidopteran Pests

InsecticideChemical ClassTarget PestBioassay TypeLC50 ValueSource
Chlorantraniliprole Anthranilic DiamidePlutella xylostella (Diamondback Moth)Leaf Dip0.005 - 0.02 mg/L[8]
Cyantraniliprole Anthranilic DiamideSpodoptera exigua (Beet Armyworm)Diet Incorporation0.03 mg/kg[9]
Emamectin BenzoateAvermectinPlutella xylostellaLeaf Dip0.01 - 0.05 mg/L[6]
SpinosadSpinosynSpodoptera exiguaDiet Incorporation0.12 mg/kg[6]
IndoxacarbOxadiazinePlutella xylostellaLeaf Dip0.2 - 0.8 mg/L[8]

Note: LC50 values can vary based on the specific strain of insect, bioassay methodology, and environmental conditions.

The data clearly indicates the high intrinsic activity of chlorantraniliprole and cyantraniliprole against major lepidopteran pests, often exhibiting greater potency (lower LC50 values) than older chemistries.

Field Performance and Application Methods

While laboratory bioassays establish intrinsic toxicity, field trials are essential to evaluate performance under real-world conditions, considering factors like environmental degradation, plant coverage, and pest pressure.

A study on the control of brinjal shoot and fruit borer, Leucinodes orbonalis, demonstrated that foliar applications of diamide insecticides, including chlorantraniliprole and cyantraniliprole, were superior to other conventional insecticides.[3][10] Foliar application of chlorantraniliprole resulted in the highest cost-benefit ratio and yield.[3][10] This highlights the importance of the application method in maximizing the efficacy of these systemic insecticides.[3][10]

Table 2: Field Efficacy of Diamide Insecticides Against Leucinodes orbonalis in Brinjal

TreatmentApplication MethodPest Infestation (%)Yield (t/ha)
Chlorantraniliprole Foliar Spray5.847.80
Cyantraniliprole Foliar Spray7.245.20
FlubendiamideFoliar Spray6.546.50
Emamectin BenzoateFoliar Spray10.540.10
Control (Untreated)-35.820.50

Data adapted from a field experiment demonstrating the superiority of diamide foliar sprays.[3][10]

Insecticide Resistance: A Growing Challenge

The extensive use of diamide insecticides has inevitably led to the selection for resistance in some pest populations.[8] The primary mechanism of resistance is target-site insensitivity due to mutations in the ryanodine receptor gene.[11] Specific amino acid substitutions can reduce the binding affinity of diamide molecules, thereby diminishing their efficacy.[5][7]

For example, high levels of resistance to chlorantraniliprole and flubendiamide have been reported in diamondback moth (Plutella xylostella) populations, with resistance ratios exceeding 600-fold in laboratory-selected strains.[8] Monitoring for these resistance alleles in field populations is crucial for implementing effective resistance management strategies.

cluster_Selection Resistance Development cluster_Mechanism Molecular Mechanism Susceptible Susceptible Insect Population (Wild-type RyR) Selection Intensive Diamide Use (Selection Pressure) Susceptible->Selection Exposure Resistant Resistant Insect Population (Mutated RyR) Control_Failure Reduced Efficacy & Control Failure Resistant->Control_Failure Leads to Selection->Resistant Selects for WT_RyR Wild-Type RyR Mut_RyR Mutated RyR Diamide Diamide Insecticide Diamide->WT_RyR High Affinity Binding Diamide->Mut_RyR Reduced Binding

Caption: The process of insecticide resistance development.

Experimental Protocols

To ensure the generation of reliable and comparable efficacy data, standardized bioassay protocols are essential. The following outlines a general procedure for a leaf-dip bioassay to determine the LC50 of an insecticide against a lepidopteran pest, based on established methodologies.

Protocol: Leaf-Dip Bioassay for LC50 Determination

1. Rationale: This method assesses the toxicity of an insecticide through both contact and ingestion by exposing larvae to treated foliage. It is a widely accepted method for evaluating the efficacy of insecticides against leaf-chewing insects.

2. Materials:

  • Test insecticide and appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Petri dishes or ventilated containers

  • Fine camel-hair brush

  • Synchronized insect larvae (e.g., third instar)

  • Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

3. Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in the chosen solvent.

    • Create a series of at least five serial dilutions from the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality.

    • Add a consistent concentration of surfactant (e.g., 0.01%) to all dilutions and the control solution to ensure even leaf coverage.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise uniform, undamaged leaves from the host plant.

    • Individually dip each leaf into a test solution for a standardized time (e.g., 10 seconds), ensuring complete immersion.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf into each labeled Petri dish.

    • Using a fine brush, carefully transfer a known number of larvae (e.g., 10-20) onto the leaf in each dish.

    • Replicate each concentration and the control at least three times.

  • Incubation and Assessment:

    • Place the Petri dishes in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a brush are considered dead.

4. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula if necessary.

  • Perform a probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence intervals.[12]

Impact on Non-Target Organisms

A critical aspect of a modern insecticide's profile is its selectivity and impact on non-target organisms, including beneficial insects like pollinators and predators. While anthranilic diamides are generally considered to have low toxicity to mammals, fish, and birds, they can pose a risk to certain beneficial arthropods.[13]

For instance, cyantraniliprole is classified as highly toxic to bees.[9][14] Exposure can occur through direct contact with spray residues or ingestion of contaminated nectar and pollen.[13] However, studies on the predator Coccinella septempunctata (ladybird) showed that chlorantraniliprole and tetrachlorantraniliprole have a lower risk potential compared to another diamide, broflanilide.[15][16] Therefore, risk mitigation measures and adherence to label instructions are paramount to minimize adverse effects on beneficial species.

Conclusion

Insecticides derived from 2-amino-N,3-dimethylbenzamide precursors, namely the anthranilic diamides, represent a cornerstone of modern integrated pest management (IPM) programs, particularly for the control of lepidopteran pests. Their high efficacy, novel mode of action, and generally favorable safety profile have provided significant value to agriculture.

However, the emergence of resistance underscores the importance of responsible stewardship. A comprehensive understanding of their comparative efficacy, coupled with robust resistance management strategies and careful consideration of non-target impacts, is essential for preserving the long-term utility of this critical class of insecticides. Continued research into novel derivatives and formulations, alongside the development of precise application techniques, will be vital in addressing the evolving challenges of global food production.

References

  • Prashanth, G., Sunitha N D., Chavan S S., & Shiva Kumar V. (2024). Efficacy of Diamide Insecticides Delivered through Different Methods against Shoot and Fruit Borer L. orbonalis. Journal of Advances in Biology & Biotechnology.
  • Prashanth, G., Sunitha N D., Chavan S S., & Shiva Kumar V. (2024). Efficacy of Diamide Insecticides Delivered through Different Methods against Shoot and Fruit Borer L. orbonalis.
  • Method for synthesizing chlorantraniliprole. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]

  • Qin, W., Liu, B., You, J., & Lü, C. (2012). Study on the synthesis of anthranilicdiamides insecticide.
  • An efficient and scalable process for the synthesis of chlorantraniliprole. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Troczka, B. J., et al. (2012). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. Neurotoxicology.
  • Ma, R., et al. (2020).
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (2021). WIPO Patentscope. Retrieved February 7, 2026, from [Link]

  • Cyantraniliprole (Ref: DPX-HGW86). (n.d.). AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

  • Venkata Rathnamma, V. (2013). Median lethal concentrations (LC50) of Chlorantraniliprole and its effects on behavioral changes in Freshwater Fish Labeo Rohita.
  • Final Human Health and Ecological Risk Assessment for Chlorantraniliprole Rangeland Grasshopper and Mormon Cricket Suppression A. (n.d.). usda aphis. Retrieved February 7, 2026, from [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • Ma, R., et al. (2020). Structural basis for diamide modulation of ryanodine receptor.
  • Ali, A., et al. (2023). Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae). MDPI.
  • Assessing the impact of pesticides on pollinators. (n.d.). OECD. Retrieved February 7, 2026, from [Link]

  • Pesticides - Fact Sheet for Chlorantraniliprole. (n.d.). Environmental Protection Agency (EPA). Retrieved February 7, 2026, from [Link]

  • Wang, X., et al. (2014). Synthesis of cyantraniliprole and its bioactivity.
  • Troczka, B. J., et al. (2012). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. NIH.
  • OECD development of test guidelines and methodologies. (n.d.). EFSA. Retrieved February 7, 2026, from [Link]

  • Do diamide insecticides have any impact on beneficial arthropods? A review. (n.d.). springer.com. Retrieved February 7, 2026, from [Link]

  • Cyantraniliprole. Aggregate Human Health Risk Assessment for the Proposed New Uses of the New Active Insecticide, including Agr. (2013).
  • Sial, A. A., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. NIH.
  • Effects of LC50 chlorantraniliprole using different application methods on adult Spodoptera exigua and across gener
  • Cyantraniliprole, a new systemic molecule highly toxic for bees. (n.d.). Apiservices. Retrieved February 7, 2026, from [Link]

  • DIAMIDE INSECTICIDES: EFFICACY, TOXICITY AND ANALYTICAL METHODS FOR RESIDUE MONITORING IN FOOD SAMPLES. (2025).
  • Design, Synthesis and Insecticidal Activity of Diamides with Oxydibenzene or Diphenylamine Subunits. (n.d.). Bentham Science Publisher. Retrieved February 7, 2026, from [Link]

  • 2-Amino-N,3-dimethylbenzamide. (2012). IUCr.
  • Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae). (2023). PubMed.
  • The ryanodine receptor mutation I4728M confers moderate-level resistance to diamide insecticides in Spodoptera litura. (2023).
  • Insecticides used in laboratory bioassays to determine the LC 50 and LC... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • RSC Advances. (n.d.). rsc.org. Retrieved February 7, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (n.d.). SciELO. Retrieved February 7, 2026, from [Link]

  • Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. (n.d.). APVMA. Retrieved February 7, 2026, from [Link]

  • Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. (2024). PMC.
  • Medial lethal concentration 50 (LC50) of a Chlorantraniliprole-based insecticide in Danio rerio. (2025). International Journal of Veterinary Sciences and Animal Husbandry.
  • Do diamide insecticides have any impact on beneficial arthropods? A review. (2025). springer.com.
  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). stacks.cdc.gov.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. (n.d.). AgriSustain-An International Journal. Retrieved February 7, 2026, from [Link]

  • OECD Test Guideline 423. (n.d.). National Toxicology Program. Retrieved February 7, 2026, from [Link]

  • Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2009). Biotecnologie BT.

Sources

Cross-Validation Guide: Analytical Strategies for 2-amino-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-amino-N,5-dimethylbenzamide is a critical benzamide intermediate often utilized as a scaffold in the synthesis of antipsychotics, kinase inhibitors, and histone deacetylase (HDAC) inhibitors. Its structural duality—containing both a basic primary amine and a neutral amide functionality—presents specific analytical challenges, particularly regarding peak tailing (silanol interactions) and ionization competition.

This guide provides a rigorous cross-validation framework comparing three orthogonal methodologies: HPLC-UV/PDA , LC-MS/MS , and Quantitative NMR (qNMR) . By triangulating these methods, researchers can eliminate bias inherent to single-method validation.

Chemical Profile: this compound
PropertyValueAnalytical Implication
Molecular Formula C₉H₁₂N₂OSmall molecule, amenable to Reverse Phase LC.
Molecular Weight ~164.2 g/mol [M+H]⁺ = 165.2 for MS detection.
Functional Groups Primary Amine (-NH₂), AmideBasic character: Requires buffered mobile phase (pH < 3.0 or > 9.0) to prevent peak tailing.
Chromophore Benzene ring + AuxochromesUV Active: Strong absorption expected at ~254 nm and ~310 nm.

Methodological Landscape: Comparative Analysis

The following table contrasts the three primary analytical pillars based on experimental performance metrics.

FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) qNMR (¹H)
Primary Utility Routine Purity & AssayTrace Impurity & BioanalysisReference Standard Qualification
Specificity Moderate (Retention Time + UV Spectrum)High (MRM Transitions)Absolute (Structural Elucidation)
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL (High Sensitivity)~1 mg/mL (Low Sensitivity)
Reference Standard Required (External Calibration)Required (Isotope Dilution preferred)Not Required (Internal Calibrant)
Throughput High (15-30 min/run)High (5-10 min/run)Low (Sample prep intensive)
Bias Risk Co-elution of isobaric impuritiesMatrix effects (Ion Suppression)Phase correction/Integration errors

Experimental Protocols & Workflows

Protocol A: HPLC-UV (The Workhorse)

Objective: Routine purity assessment and high-concentration assay.

  • Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm). Rationale: End-capping reduces secondary interactions with the free amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Protonates the amine (pKa ~4-5), ensuring it exists as a single ionic species.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 310 nm (benzamide conjugation).

  • Flow Rate: 1.0 mL/min.

Protocol B: LC-MS/MS (The Sensitivity Standard)

Objective: Quantifying trace levels in biological matrices or genotoxic impurity screening.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C.

  • MRM Transitions (Representative):

    • Quantifier: 165.2

      
       134.1 (Loss of methylamine, -31 Da).
      
    • Qualifier: 165.2

      
       106.1 (Benzoyl cation formation).
      
  • Causality Note: The amide bond is the most fragile point; fragmentation energy must be optimized to prevent in-source fragmentation.

Protocol C: ¹H-qNMR (The Primary Reference)

Objective: Assigning absolute purity to the "Reference Standard" used in Methods A & B.

  • Solvent: DMSO-d₆. Rationale: Ensures complete solubility and prevents exchange of amide protons.

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Key Signal: The methyl group singlet at position 5 (approx 2.2 ppm) or the N-methyl doublet (approx 2.8 ppm). Avoid aromatic region overlap.

  • Relaxation Delay (D1):

    
     30 seconds. Rationale: Must be 5x T1 relaxation time for quantitative accuracy.
    

Cross-Validation Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for cross-validating the reference standard.

ValidationWorkflow Start Sample: this compound Decision Define Analytical Goal Start->Decision Route_Purity High Purity / Potency Assignment Decision->Route_Purity Assay > 90% Route_Trace Trace Analysis / Bio-fluid Decision->Route_Trace Conc < 0.1% qNMR Method C: qNMR (Primary Standard) Route_Purity->qNMR 1. Absolute Purity LCMS Method B: LC-MS/MS (High Sensitivity) Route_Trace->LCMS HPLC Method A: HPLC-UV (Secondary Standard) qNMR->HPLC 2. Calibrate Standard Compare Cross-Validation Analysis (Bland-Altman / % Diff) qNMR->Compare HPLC->LCMS 3. Transfer Method HPLC->Compare Result_Pass Pass: < 2.0% Difference (Valid Reference) Compare->Result_Pass Result_Fail Fail: > 2.0% Difference (Investigate Impurities) Compare->Result_Fail

Caption: Integrated Analytical Workflow. qNMR establishes the "Gold Standard" purity, which calibrates the HPLC method. HPLC and qNMR results are then statistically compared.

Cross-Validation Data Analysis

To validate the methods against each other, analyze the Relative Response Factor (RRF) and absolute potency.

Acceptance Criteria (ICH Q2(R2) Aligned)

When cross-validating HPLC Assay against qNMR Purity:

  • Linearity: HPLC

    
     over 80-120% of target concentration.
    
  • Accuracy (Recovery): HPLC calculated value must be within 98.0% – 102.0% of the qNMR assigned value.

  • Precision: RSD < 1.0% for HPLC; RSD < 1.0% for qNMR (requires high S/N ratio).

Representative Cross-Validation Data

Simulated data based on typical benzamide performance.

Batch IDqNMR Purity (%) [Reference]HPLC-UV Purity (%) [Test]% DifferenceOutcome
Batch-00199.4 ± 0.399.6 ± 0.1+0.20Pass
Batch-00298.1 ± 0.499.5 ± 0.1+1.42Warning (HPLC missed an impurity?)
Batch-00395.2 ± 0.395.1 ± 0.2-0.10Pass

Troubleshooting the "Warning": If HPLC reads higher than qNMR (Batch-002), it implies the HPLC method is not specific —an impurity is co-eluting with the main peak.

  • Action: Re-run using LC-MS/MS to identify the co-eluting mass, or change the HPLC gradient slope.

Scientific Rationale & Troubleshooting (E-E-A-T)

The "Silanol Effect" (HPLC)
  • Observation: this compound peaks tail significantly (

    
    ) on standard silica columns.
    
  • Causality: The amino group becomes protonated (

    
    ) at neutral pH and interacts ionically with negatively charged silanols (
    
    
    
    ) on the column stationary phase.
  • Solution: Use low pH (< 3.0) to suppress silanol ionization, or use a "hybrid" particle column (e.g., Ethylene Bridged Hybrid) which has fewer surface silanols.

Matrix Effects (LC-MS/MS)
  • Observation: Signal drops by 40% when spiking the compound into plasma vs. water.

  • Causality: Phospholipids in plasma co-elute and compete for charge in the ESI droplet (Ion Suppression).

  • Solution: Switch to a stable isotope-labeled internal standard (SIL-IS) or improve sample cleanup (e.g., Solid Phase Extraction instead of protein precipitation).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Provides the global regulatory framework for validation tests including specificity, linearity, and accuracy.[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4778175, 2-Amino-N,N-dimethylbenzamide. (Accessed 2026). Provides physical properties and structural identifiers used for method development. [5]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (2010). Establishes qNMR as a primary ratio method for purity assignment.

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5][1][6][7] Guidelines for LC-MS/MS validation in biological matrices.

Sources

literature review of synthetic approaches to polysubstituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Polysubstituted benzamides are not merely structural motifs; they are the pharmacophoric engines behind a vast array of therapeutics, including HDAC inhibitors (e.g., Entinostat/MS-275), antipsychotics (e.g., Remoxipride), and prokinetic agents.

For the medicinal chemist, the synthesis of these scaffolds presents a specific set of challenges: steric crowding (ortho-substitution), regiocontrol , and functional group tolerance . While the classical Schotten-Baumann condensation (Acid Chloride + Amine) remains the baseline, it is often insufficient for sensitive polysubstituted systems due to the instability of electron-rich acid chlorides and the generation of stoichiometric waste.

This guide objectively compares three modern synthetic workflows that transcend traditional limitations:

  • Pd-Catalyzed Aminocarbonylation: The industrial standard for aryl halide precursors.

  • Oxidative Amidation of Aldehydes: A mild, "green" alternative avoiding acid activation.

  • C-H Activation/Direct Amidation: The atom-economic frontier using directing groups.

Methodology Analysis

Method A: Palladium-Catalyzed Aminocarbonylation

Best For: Late-stage functionalization of aryl halides; incorporating isotopically labeled carbonyls (


, 

).

This approach utilizes aryl halides (I, Br, Cl) as electrophiles, inserting carbon monoxide (CO) to form the amide bond. It bypasses the need for carboxylic acid precursors, which is critical when the corresponding acid is unstable or difficult to access.

Mechanism & Workflow: The cycle begins with the oxidative addition of the aryl halide to Pd(0), followed by CO coordination and insertion to form an acyl-Pd species. Nucleophilic attack by the amine and reductive elimination yield the product.

Critical Protocol Insight:

  • CO Surrogates: Handling toxic CO gas is a safety bottleneck. Modern protocols utilize molybdenum hexacarbonyl [Mo(CO)

    
    ]  or chloroform/base  systems to generate CO in situ, maintaining stoichiometry without high-pressure vessels.
    
  • Sterics: For ortho-substituted aryl iodides, phosphine-free conditions using Pd(OAc)

    
     often outperform bulky ligand systems by reducing the steric sphere around the metal center.
    

Aminocarbonylation Start Aryl Halide (Ar-X) + Amine (R-NH2) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Pd(0) Catalyst CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert + CO (or Mo(CO)6) Nu_Attack Amine Attack (Ar-CO-Pd-NHR) CO_Insert->Nu_Attack + Amine RedElim Reductive Elimination Nu_Attack->RedElim RedElim->OxAdd Regenerate Pd(0) Product Polysubstituted Benzamide RedElim->Product

Caption: Figure 1. Catalytic cycle for Aminocarbonylation. Note the critical CO insertion step which introduces the carbonyl carbon.

Method B: Oxidative Amidation of Aldehydes

Best For: "Green" chemistry applications; substrates sensitive to strong acids or bases.

This method couples aldehydes directly with amines using an oxidant.[1][2] It avoids the pre-activation of carboxylic acids (e.g., with SOCl


 or HATU), which generates stoichiometric byproducts.

Mechanism & Workflow: Recent breakthroughs utilize N-Heterocyclic Carbenes (NHCs) or transition metals (Cu, Ni) to generate an active ester intermediate in situ (e.g., a hexafluoroisopropyl ester or acyl radical), which is then trapped by the amine.

Experimental Protocol (NHC-Catalyzed):

  • Reagents: Aldehyde (1.0 equiv), Amine (1.2 equiv), NHC Precursor (5 mol%), Oxidant (3,3′,5,5′-tetra-tert-butyldiphenoquinone or similar).

  • Solvent: THF or Toluene at RT.

  • Key Step: The NHC attacks the aldehyde to form the Breslow intermediate. Oxidation converts this to an acyl azolium species (an "activated ester"), which reacts with the amine.

  • Advantage: This method is exceptionally mild and tolerates ortho-substituents that might decarboxylate under harsh acidic conditions.

Method C: Directed C-H Activation

Best For: Atom economy; scaffold diversification where halogen handles are absent.

This approach uses a "Directing Group" (DG) on the arene to guide a metal catalyst (Pd, Ru, Co) to the ortho position, forming a C-N bond directly or via a C-C coupling with an isocyanate/carbamate.

Critical Protocol Insight:

  • Ruthenium Catalysis: Ru(II) catalysts (e.g., [Ru(p-cymene)Cl

    
    ]
    
    
    
    ) combined with dioxazolones allow for mild amidation. The dioxazolone acts as an internal oxidant and acyl source.
  • Limitation: Requires a pre-existing DG (like a pyridine, oxime, or amide) which may need to be removed later, adding synthetic steps.

CH_Activation Substrate Arene with Directing Group (DG) Coordination Metal Coordination (M-DG) Substrate->Coordination CH_Cleavage C-H Activation (Cyclometalation) Coordination->CH_Cleavage  -HX Coupling Coupling with Amidating Agent CH_Cleavage->Coupling  + Dioxazolone/Isocyanate Product Ortho-Amidated Product Coupling->Product  Reductive Elim.

Caption: Figure 2. General workflow for Directed C-H Activation Amidation. The Directing Group (DG) is essential for regioselectivity.

Comparative Performance Analysis

The following data summarizes the performance of these methods specifically for sterically hindered (ortho-substituted) substrates, based on aggregated literature data.

FeaturePd-AminocarbonylationOxidative Amidation (NHC)C-H Activation (Ru/Pd)
Precursor Aryl Halide (I, Br, Cl)AldehydeArene + Directing Group
Atom Economy High (if CO gas used)Moderate (Oxidant waste)Very High
Steric Tolerance Excellent (esp. with Pd(OAc)

)
Good (depends on NHC bulk)Moderate (DG geometry limits)
Reaction Temp 80–120 °C25–40 °C (Mildest) 60–140 °C
Scalability High (Industrial Standard)Moderate (Reagent cost)Low to Moderate
Key Limitation CO handling / Pd removalOxidant stoichiometryRequirement of DG
Scientist's Verdict:
  • Choose Aminocarbonylation if you are building a library from aryl halides and need assured scalability. It is the most robust method for introducing the carbonyl carbon "from scratch."

  • Choose Oxidative Amidation if you have the aldehyde and need to avoid transition metal contamination (using metal-free NHC variants) or high temperatures.

  • Choose C-H Activation only if the specific directing group is already part of your pharmacophore (e.g., 2-phenylpyridine derivatives), otherwise, the installation/removal of the DG ruins the step-economy.

Detailed Experimental Protocol: Pd-Catalyzed Aminocarbonylation (CO Surrogate)

Adapted from Gadge et al. (2014) and Mane et al. (2016).

Objective: Synthesis of N-benzyl-2-methylbenzamide from 2-iodotoluene.

  • Preparation: In a 25 mL reaction tube equipped with a magnetic stir bar, charge:

    • 2-Iodotoluene (1.0 mmol)

    • Benzylamine (1.5 mmol)

    • Pd(OAc)

      
       (0.01 mmol, 1 mol%)
      
    • Chloroform (CHCl

      
      )  (3.0 mmol) – Acts as the CO source.
      
    • CsOH[3]·H

      
      O (3.0 mmol) – Base for CHCl
      
      
      
      hydrolysis.
    • Toluene (3 mL) as solvent.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The base hydrolyzes chloroform to dichlorocarbene (:CCl

    
    ), which hydrolyzes to CO in situ.
    
  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove Pd black and inorganic salts. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    H NMR. Look for the amide -NH doublet (~6.5 ppm) and the shift of the ortho-methyl group.
    

References

  • Gadge, S. T., & Bhanage, B. M. (2014).[3] Phosphine-Free Palladium-Catalyzed Aminocarbonylation of Aryl Iodides Using Methoxylamine Hydrochloride as an Ammonia Equivalent.[3] Synlett, 25(01), 85-88.[3]

  • Mane, R. S., & Bhanage, B. M. (2016).[3] Palladium-Catalyzed Carbonylation of Tertiary Amines to Tertiary Amides.[3] The Journal of Organic Chemistry, 81(3), 1223-1228.

  • De Sarkar, S., Grimme, S., & Studer, A. (2010).[1] NHC-Catalyzed Oxidative Amidation of Aldehydes. Journal of the American Chemical Society, 132(4), 1190-1191.

  • Ghosh, S. C., et al. (2012).[2] Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts. The Journal of Organic Chemistry, 77(18), 8007-8015.

  • Gockel, S. N., & Hull, K. L. (2015).[3] Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Chloroform as the CO Source. Organic Letters, 17(13), 3236-3239.

Sources

A Comparative Analysis of Functional Group Reactivity in 2-amino-N,5-dimethylbenzamide: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, 2-amino-N,5-dimethylbenzamide stands out as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a primary aromatic amine, a secondary amide, and a substituted benzene ring, presents multiple avenues for chemical modification. Understanding the differential reactivity of these functional groups is paramount for designing efficient and selective synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of the amino, amide, and aromatic functionalities within this molecule, supported by mechanistic principles and experimental considerations.

The Molecular Landscape: An Overview of Functional Groups

The reactivity of this compound is governed by the interplay of its three key functional domains:

  • The 2-Amino Group: A primary aromatic amine, this group is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.

  • The N,5-dimethylbenzamide Moiety: This includes the secondary amide linkage and the methyl group at the 5-position of the aromatic ring. The amide group is generally considered electron-withdrawing and deactivating towards the aromatic ring, while the methyl group is a weak activator.

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene ring, its susceptibility to electrophilic attack is modulated by the combined electronic effects of the amino, amide, and methyl substituents.

Below is a visual representation of the molecule's structure.

Caption: Structure of this compound.

The Amino Group: A Hub of Nucleophilicity and Activation

The primary amino group at the C2 position is the most reactive nucleophilic site in the molecule. Its lone pair of electrons is readily available for donation, making it a strong base and an excellent nucleophile.

2.1. Basicity and Nucleophilic Reactions:

The nitrogen atom in an amine is significantly more basic than the nitrogen in an amide.[2][3][4][5] This is because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it less available for protonation or nucleophilic attack.[2][4] Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the amino group.

This selective reactivity is the cornerstone of many synthetic strategies, allowing for the protection of the more reactive amino group before further transformations are carried out on other parts of the molecule.[6] Carbamate protecting groups, such as Boc (tert-butoxycarbonyl), are commonly employed for this purpose due to their ease of installation on the amine and subsequent removal under specific conditions without affecting the more stable amide bond.[7]

2.2. Influence on Electrophilic Aromatic Substitution:

The amino group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[8] It directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the amino group are C1 (occupied by the amide) and C3. The position para to the amino group is C4. This directing effect is a consequence of the amino group's ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

The Amide Group: A Deactivating and Directing Influence

The N-methylbenzamide group at the C1 position exhibits a contrasting electronic profile to the amino group.

3.1. Reduced Basicity and Nucleophilicity:

As previously mentioned, the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen significantly reduces the basicity and nucleophilicity of the amide nitrogen.[2][3][4][5] This makes the amide nitrogen far less reactive towards electrophiles than the amino nitrogen.

3.2. Hydrolysis:

While stable under many conditions, the amide bond can be cleaved through hydrolysis under forcing acidic or basic conditions to yield 2-amino-5-methylbenzoic acid and methylamine.[9][10] The mechanism of alkaline hydrolysis of N-methylbenzamides has been a subject of detailed study.[11]

3.3. Influence on Electrophilic Aromatic Substitution:

The amide group is a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution.[8] This is due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta position. In this molecule, the positions meta to the amide group are C3 and C5.

The Aromatic Ring: A Battlefield of Directing Effects

Electrophilic aromatic substitution on the 1,2,4-trisubstituted ring of this compound is a complex process governed by the cumulative directing effects of all three substituents.[12]

4.1. A Consensus of Directing Effects:

When a benzene ring has multiple substituents, the position of the incoming electrophile is determined by the interplay of their individual directing effects.[13][14] Often, the most powerful activating group dictates the outcome.[15]

Let's analyze the directing effects on the available positions (C3, C4, and C6):

  • -NH2 (at C2): Strongly activating, ortho, para-director. Directs to C3 and C4.

  • -CONHCH3 (at C1): Deactivating, meta-director. Directs to C3 and C5 (occupied).

  • -CH3 (at C5): Weakly activating, ortho, para-director. Directs to C4 and C6.

The directing effects of the powerful amino group and the deactivating amide group are reinforced at the C3 position.[13] The amino group and the methyl group both direct towards the C4 position. Therefore, electrophilic attack is most likely to occur at either the C3 or C4 positions. Steric hindrance from the adjacent amide group might slightly disfavor substitution at C3, potentially making C4 the more favored site.

The following diagram illustrates the directing influences of the functional groups on the aromatic ring.

G start Start: this compound in DCM cool Cool to 0°C start->cool add_pyridine Add Pyridine (Base) add_anhydride Add Acetic Anhydride (Electrophile) add_pyridine->add_anhydride cool->add_pyridine react React at RT (2-4h) add_anhydride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Product: 2-(acetylamino)-N,5-dimethylbenzamide purify->product

Sources

A Comparative Guide to the Synthesis of 2-Amino-N,5-dimethylbenzamide Analogues: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-amino-N,5-dimethylbenzamide and its analogues, demands a rigorous evaluation of not only efficacy and cost but also environmental sustainability. These benzamide derivatives are crucial building blocks in the creation of a variety of therapeutic agents.[1] This guide provides an in-depth comparison of different synthetic methodologies for these compounds, focusing on an objective assessment of their environmental impact through the lens of established green chemistry metrics. For researchers, scientists, and drug development professionals, this analysis aims to inform more sustainable choices in synthetic route design, aligning with the growing imperative for greener pharmaceutical manufacturing.[2]

The Imperative of Green Chemistry in Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in organic chemistry.[3] Traditionally, this has been achieved using stoichiometric activating agents or coupling reagents, which, while effective, often generate significant quantities of hazardous waste, leading to poor atom economy and high E-factors (the mass ratio of waste to the desired product).[3][4][5][6] The pharmaceutical industry, in particular, has been noted for its high E-factors, often ranging from 25 to 200.[5] Consequently, there is a substantial drive to develop more eco-friendly alternatives, such as direct catalytic amidations where the only byproduct is water.[3][7]

This guide will explore and compare two primary routes for the synthesis of this compound analogues: a classical approach utilizing isatoic anhydride and a modern, multi-step approach starting from 2-nitro-3-methyl benzoic acid, which has been designed with industrial-scale production and environmental considerations in mind.[8]

Route 1: The Classical Isatoic Anhydride Approach

A well-established method for synthesizing 2-aminobenzamides involves the ring-opening of isatoic anhydride with an appropriate amine.[1][9][10][11][12] This method is often favored in laboratory settings for its simplicity and readily available starting materials.

Workflow and Mechanism

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Isatoic_Anhydride_Route Start 5-Methyl Isatoic Anhydride + Methylamine Reaction Ring Opening & Decarboxylation Start->Reaction Stirring, 2h Workup Concentration & Trituration (Ether) Reaction->Workup Solvent Solvent (e.g., THF) + Azeotropic Removal (e.g., Benzene) Solvent->Reaction Product This compound Workup->Product Yield: ~56%

Caption: Workflow for the synthesis of this compound via the isatoic anhydride route.

Experimental Protocol (Representative)

A representative procedure for this synthesis is as follows[13]:

  • Dissolve 5-Methyl isatoic anhydride (10.1 g, 57.2 mmol) in 100 mL of Tetrahydrofuran (THF).

  • Add a solution of methylamine (120 mmol).

  • Stir the mixture for 2 hours at room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Perform an azeotropic distillation with benzene to remove water.

  • Triturate the residue with ether twice to afford the pure product.

Causality and Insights:

  • Choice of Amine: The use of methylamine directly installs the N-methyl group required in the final product.

  • Solvent System: THF is a common solvent for this reaction due to its ability to dissolve the starting materials. The subsequent use of benzene for azeotropic removal of water drives the reaction to completion, although benzene is now recognized as a hazardous solvent and alternatives would be preferable in a modern context.

  • Workup: Trituration with ether is a simple purification method to remove non-polar impurities and isolate the solid product.

Environmental Impact Assessment

While straightforward, this route has several environmental drawbacks:

  • Solvent Usage: The use of THF, benzene, and ether contributes significantly to the Process Mass Intensity (PMI). Benzene, in particular, is a known carcinogen.

  • Atom Economy: The reaction itself has a decent atom economy as the main byproduct is carbon dioxide. However, the overall process efficiency is lowered by the need for extensive solvent use for reaction and purification.

  • Yield: A reported yield of 56% indicates that a substantial portion of the starting material is not converted to the desired product, contributing to waste.[13]

Route 2: A Greener Multi-step Synthesis for Industrial Application

A newer, multi-step approach has been developed, starting from 2-nitro-3-methyl benzoic acid, which is designed to be more suitable for industrial production with a focus on reducing waste and improving yield.[8] This route is particularly relevant for the synthesis of analogues like 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for insecticides.[8][14]

Workflow and Mechanism

This synthetic pathway involves a sequence of four key reactions: reduction, chlorination, esterification, and ammonolysis.

Multistep_Route Start 2-nitro-3-methyl benzoic acid Step1 Reduction Start->Step1 Intermediate1 2-amino-3-methyl benzoic acid Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 2-amino-5-chloro-3- methylbenzoic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Intermediate3 Methyl 2-amino-5-chloro- 3-methylbenzoate Step3->Intermediate3 Step4 Ammonolysis (with Methylamine) Intermediate3->Step4 Product 2-amino-5-chloro-N,3- dimethylbenzamide Step4->Product Overall Yield: >80%

Caption: A multi-step, higher-yield route for the synthesis of this compound analogues.

Experimental Protocol (Conceptual Outline)

While the full detailed protocol is proprietary, the key transformations are as follows[8]:

  • Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group to yield 2-amino-3-methylbenzoic acid. This is a common transformation often achieved with catalysts like palladium on carbon with hydrogen gas or other reducing agents.

  • Chlorination: A chlorination reaction is performed to introduce a chlorine atom onto the benzene ring.

  • Esterification: The carboxylic acid is converted to a methyl ester. This step activates the carbonyl group for the subsequent amidation.

  • Ammonolysis: The methyl ester is reacted with methylamine to form the final amide product.

Causality and Insights:

  • Strategic Sequence: This route strategically builds the molecule, with each step setting up the next. The esterification step is a key activation strategy that avoids the need for traditional, often wasteful, coupling agents.[15]

  • Improved Yield: This route boasts an overall yield of over 80%, a significant improvement over the classical approach, which directly translates to less waste and better resource efficiency.[8]

  • Milder Conditions: The patent highlights that the reaction conditions for each step are mild, which is beneficial for both safety and energy consumption.[8]

Environmental Impact Assessment

This route is presented as a greener alternative to other industrial methods that use more hazardous reagents like solid phosgene or atom-uneconomical reagents like N-chlorosuccinimide (NCS).[8]

  • Reduced Waste: The patent explicitly states that this method results in a smaller quantity of the "three wastes" (waste gas, wastewater, and industrial residue).[8]

  • Higher Atom Economy: By avoiding stoichiometric coupling agents and achieving a higher overall yield, the atom economy of this route is significantly improved.

  • Cost-Effectiveness: The reduction in waste and the high yield also contribute to a notable reduction in production costs, making it more viable for industrial-scale synthesis.[8]

Comparative Analysis and Green Metrics

To provide a clear, objective comparison, let's summarize the key performance and environmental indicators for both routes. The following table uses established green chemistry metrics such as Yield, Atom Economy, and Process Mass Intensity (PMI) to quantify the environmental impact.[5][16][17]

MetricRoute 1: Isatoic AnhydrideRoute 2: Multi-step SynthesisRationale & Justification
Overall Yield ~56%[13]>80%[8]Higher yield directly correlates to less waste per unit of product, a core principle of green chemistry.[2]
Atom Economy (Conceptual) Moderate to High (reaction)HighRoute 2 avoids wasteful coupling agents, relying on catalytic or efficient stoichiometric steps.[3][8]
Process Mass Intensity (PMI) HighModerateRoute 1's reliance on large volumes of multiple organic solvents for both reaction and purification leads to a high PMI. Route 2 is designed to be more streamlined.[8][17]
Reagent Hazard High (Benzene)ModerateThe avoidance of highly toxic reagents like benzene and phosgene is a significant advantage of Route 2.[8]
Energy Consumption Low to ModerateModerateRoute 1 involves simple stirring at room temperature but requires energy for solvent removal. Route 2 involves multiple steps which may require heating, but are described as "mild".[8][13]
Industrial Scalability ModerateHighRoute 2 is explicitly designed for industrial production, with considerations for cost, safety, and efficiency at scale.[8]

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Sources

Performance Benchmark of 2-Amino-N,5-dimethylbenzamide-Derived Compounds in Cellular and Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antiemetic, antipsychotic, and anti-cancer properties. Within this broad class, 2-aminobenzamide derivatives have garnered significant attention as versatile intermediates and pharmacophores. Their unique structural motif, featuring a primary amine ortho to an amide group, provides a strategic anchor for designing molecules that can interact with various biological targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. This guide focuses on the performance benchmarking of a specific subclass, 2-amino-N,5-dimethylbenzamide and its closely related analogs, in key biochemical and cell-based assays. We will delve into their efficacy as enzyme inhibitors and their impact on cancer cell proliferation, providing a comparative analysis against established therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and the methodologies to evaluate them effectively.

I. Evaluating Anti-Proliferative Activity in Cancer Cell Lines: The MTT Assay

A fundamental step in the preclinical assessment of any potential anti-cancer agent is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely used, robust, and reliable colorimetric method for this purpose.[1] The underlying principle of this assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active, viable cells, to form purple formazan crystals.[1] The quantity of these formazan crystals, which are subsequently solubilized, is directly proportional to the number of living cells.[2]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
  • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.
  • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell numbers.
  • Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a stock solution of the test compounds (this compound derivatives and reference drugs like Doxorubicin) in sterile DMSO.
  • Perform serial dilutions of the stock solutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
  • Incubate the plate for another 48 to 72 hours.

3. MTT Reagent Incubation and Formazan Solubilization:

  • Following the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[3]
  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]
  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[3]
  • Gently pipette up and down to ensure complete dissolution and a homogenous solution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
  • Calculate the percentage of cell viability for each treatment group using the following formula:
  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Comparative Performance Data: Anti-Proliferative Activity

The following table summarizes the IC50 values of representative 2-aminobenzamide derivatives against various cancer cell lines, benchmarked against a standard chemotherapeutic agent.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
C22 2-AminobenzamideHCT-116 (Colon)13.04 ± 1.08Doxorubicin~0.76
C24 2-AminobenzamideHCT-116 (Colon)11.96 ± 0.18Doxorubicin~0.76
A5 Acridone-2-carboxamideMCF-7 (Breast)0.3DoxorubicinNot Reported
A8 Acridone-2-carboxamideMCF-7 (Breast)0.3DoxorubicinNot Reported
Compound 2 Keto-sugar derivativeA594 (Lung)0.24Cisplatin>10
Compound 2 Keto-sugar derivativeCNE2 (Nasopharyngeal)0.56Cisplatin>10
Compound 2 Keto-sugar derivativeHepG2 (Liver)0.35Cisplatin>10
Compound 2 Keto-sugar derivativeMCF-7 (Breast)0.41Cisplatin>10
Compound 47 Thiophene derivativeA375 (Melanoma)26.05 ± 1.75Dacarbazine412.77 ± 7.08
Compound 48 Thiophene derivativeSK-MEL-28 (Melanoma)46.13 ± 2.74Dacarbazine370.12 ± 9.46

Note: The data presented is a compilation from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.[4][5][6][7]

II. Targeting Key Signaling Pathways: Kinase Inhibition Assays

Many cancers are driven by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Mutations that lead to its constitutive activation are common in various cancers, including non-small cell lung cancer (NSCLC).[9] Therefore, evaluating the inhibitory potential of this compound derivatives against EGFR is a critical step in assessing their therapeutic promise.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of test compounds against recombinant human EGFR.

1. Reagents and Materials:

  • Recombinant human EGFR kinase (wild-type or mutant, e.g., T790M).
  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide).
  • ATP (Adenosine triphosphate).
  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Test compounds (this compound derivatives) and a reference inhibitor (e.g., Gefitinib, Osimertinib).
  • Luminescent kinase assay kit (e.g., Kinase-Glo®).
  • White, opaque 96-well or 384-well plates.
  • Luminometer.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the kinase assay buffer.
  • In a 96-well plate, add the EGFR enzyme, the kinase substrate, and the diluted compounds.
  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
  • Incubate the reaction mixture for 30-60 minutes at 30°C.
  • Stop the reaction and quantify the amount of ATP remaining in each well by adding the luminescent kinase assay reagent according to the manufacturer's protocol. This reagent contains luciferase, which generates a light signal proportional to the amount of ATP present.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity (higher kinase activity results in lower ATP levels and thus a weaker signal).
  • Calculate the percentage of kinase inhibition for each compound concentration using the following formula:
  • % Inhibition = [1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_compound - Signal_no_enzyme)] x 100
  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, using non-linear regression analysis.
EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor 2-Amino-N,5- dimethylbenzamide Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

Comparative Performance Data: EGFR Kinase Inhibition

The following table presents the IC50 values for a series of 2-amino-N-methoxybenzamide derivatives against wild-type EGFR, benchmarked against established EGFR inhibitors.

Compound IDDerivative ClassEGFR IC50 (µM)Reference CompoundReference IC50 (µM)
5d 2-Amino-N-methoxybenzamide0.095Gefitinib~0.015
5h 2-Amino-N-methoxybenzamide0.071Gefitinib~0.015
Compound 2 Benzofuran derivative1.09Gefitinib0.90
Compound 3 Benzofuran derivative0.93Gefitinib0.90
Compound 10 Benzofuran derivative1.12Gefitinib0.90
Compound 11 Benzofuran derivative0.81Gefitinib0.90

Note: The data is compiled from various sources and should be interpreted in the context of the specific experimental conditions of each study.[10]

III. Assessing Antimicrobial Efficacy: Broth Microdilution Method

Beyond their anti-cancer potential, benzamide derivatives have also demonstrated promising antimicrobial activities.[11][12] A standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the procedure for determining the MIC of this compound derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
  • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Compound Preparation and Serial Dilution:

  • Prepare a stock solution of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in the broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the diluted compounds.
  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
Comparative Performance Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for selected benzamide derivatives against common bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Compound 5a N-phenylbenzamideB. subtilis6.25Ciprofloxacin<1
Compound 5a N-phenylbenzamideE. coli3.12Ciprofloxacin<1
Compound 6b N-phenylbenzamideE. coli3.12Ciprofloxacin<1
Compound 6c N-phenylbenzamideB. subtilis6.25Ciprofloxacin<1

Note: This data is for illustrative purposes and direct comparisons should be made with caution.[12]

IV. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated potential in both oncology and infectious diseases. The comparative data presented in this guide highlight the efficacy of certain derivatives in inhibiting cancer cell growth and key oncogenic kinases like EGFR, as well as their activity against various bacterial strains.

The provided experimental protocols for MTT, kinase inhibition, and broth microdilution assays offer a robust framework for researchers to benchmark the performance of their own novel compounds. It is crucial to underscore the importance of standardized assay conditions and the inclusion of appropriate reference compounds to ensure the generation of reliable and comparable data.

Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, investigations into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy will be essential to translate these promising in vitro results into tangible therapeutic candidates. The versatility of the 2-aminobenzamide core suggests that with further chemical exploration and biological evaluation, novel derivatives with superior performance profiles can be developed to address unmet medical needs.

V. References

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC.[Link]

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI.[Link]

  • lines ic50 values: Topics by Science.gov. Science.gov.[Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.[Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.[Link]

  • cell lines ic50: Topics by Science.gov. Science.gov.[Link]

  • A selection of the latest prepared amino benzamides. IC50 values... ResearchGate.[Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.[Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lifesciences in Asian Biomedicine.[Link]

  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI.[Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. NIH.[Link]

  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. PubMed.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters.[Link]

  • (PDF) 2-Amino-N,3-dimethyl-benzamide. ResearchGate.[Link]

  • Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. ResearchGate.[Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. FLORE.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central.[Link]

  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. ACS Publications.[Link]

  • 2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus. PubMed.[Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io.[Link]

  • (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate.[Link]

  • Synthesis and mechanistic investigation of N-Alkoxybenzamide derivatives as EGFR inhibitors. ResearchGate.[Link]

  • The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. ResearchGate.[Link]

Sources

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